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2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine Documentation Hub

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  • Product: 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
  • CAS: 1062592-41-9

Core Science & Biosynthesis

Foundational

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine: A Critical Pharmacological Scaffold in Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and neurodegenerative pharmacology, the purine heterocycle remains one of the most privileged scaffolds for ATP-competitive kinase inhibition. 2-Chloro-N-(4-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and neurodegenerative pharmacology, the purine heterocycle remains one of the most privileged scaffolds for ATP-competitive kinase inhibition. 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (CAS: 1062592-41-9)[1] is a highly specialized, regioselectively functionalized intermediate. It serves as the critical architectural foundation for synthesizing advanced 2,6,9-trisubstituted purine inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Leucine-Rich Repeat Kinase 2 (LRRK2)[2].

This technical whitepaper deconstructs the structural causality, binding mechanics, and self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows.

Structural Causality & Physicochemical Profiling

The design of 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose. The molecule acts as a "locked" pharmacophore, pre-organized to mimic the adenine ring of ATP while offering a chemoselective handle for late-stage diversification.

Table 1: Physicochemical & Structural Profiling
PropertyValueCausality / Pharmacological Relevance
CAS Number 1062592-41-9[1]Unique identifier for regulatory compliance and procurement tracking.
Molecular Formula C12H9Cl2N5[1]Dictates the exact monoisotopic mass for LC-MS validation.
Molecular Weight 294.14 g/mol Optimal low-MW fragment, allowing downstream additions without exceeding Lipinski's Rule of 5.
N9-Methyl Group -CH3Locks the purine tautomerism, ensuring predictable and stable hydrogen bonding at the kinase hinge region.
C6-Aniline Group N-(4-chlorophenyl)Provides crucial hydrophobic and π−π stacking interactions with the kinase gatekeeper residue.
C2-Chloro Group -ClServes as a chemoselective leaving group for late-stage functionalization via secondary SN​Ar or Buchwald-Hartwig coupling.

Mechanistic Grounding: The ATP-Binding Pocket

To understand the utility of this intermediate, one must analyze how its final derivatives interact with the kinase active site. The purine core is a classic hinge-binding motif. When the C2 position is eventually functionalized with an amine or alcohol, the resulting 2,6,9-trisubstituted purine inserts into the ATP-binding cleft.

  • Hinge Region Anchoring: The N7 nitrogen and the N6-amine hydrogen act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

  • Gatekeeper Interaction: The 4-chlorophenyl ring at C6 is directed toward the hydrophobic pocket adjacent to the gatekeeper residue. The chlorine atom provides a halogen bond and fills the hydrophobic space, enhancing selectivity against off-target kinases.

KinaseBinding PurineCore Purine Scaffold (Hinge Binder) KinaseHinge Kinase Hinge Region (Backbone Amides) PurineCore->KinaseHinge H-Bonds (N7, N6-NH) N6_Aniline N6-(4-chlorophenyl) (Hydrophobic Pocket) Gatekeeper Gatekeeper Residue (Hydrophobic) N6_Aniline->Gatekeeper pi-pi / Hydrophobic C2_Sub C2-Chloro (Leaving Group) C2_Sub->PurineCore Chemoselective Site N9_Methyl N9-Methyl (Sugar Pocket) RibosePocket Ribose Binding Pocket N9_Methyl->RibosePocket Steric Fit

Fig 1. Pharmacophore mapping of the 2,6,9-trisubstituted purine scaffold in the kinase ATP pocket.

Self-Validating Synthetic Protocols

The synthesis of 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine relies on the intrinsic electronic asymmetry of the purine ring. The C6 position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent N1 and N7/N9 nitrogens, making it significantly more susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) than the C2 position.

Experimental Workflow: Regioselective C6-Amination

Objective: Achieve >95% regioselectivity at the C6 position while preserving the C2-chloride for downstream functionalization.

Reagents:

  • Starting Material: 2,6-dichloro-9-methylpurine (1.0 eq)

  • Nucleophile: 4-chloroaniline (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol

Step-by-Step Methodology:

  • Initiation: Suspend 2,6-dichloro-9-methylpurine in n-butanol (0.2 M concentration).

    • Causality: n-Butanol is selected because its boiling point (117°C) allows for controlled heating, and its protic nature stabilizes the transition state during the SN​Ar displacement.

  • Amine Addition: Add 4-chloroaniline and DIPEA to the suspension at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of 4-chloroaniline, which would otherwise neutralize its nucleophilicity and stall the reaction.

  • Controlled Heating: Heat the reaction mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere.

    • Causality: Strict temperature control is the primary driver of regioselectivity. At 80°C, substitution occurs almost exclusively at the highly electrophilic C6 position. Exceeding 100°C provides enough thermal energy to overcome the activation barrier at the C2 position, leading to unwanted bis-substituted byproducts.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system validates itself when the starting material mass (m/z 203) is entirely replaced by the target intermediate mass (m/z 294.14).

  • Isolation: Cool the mixture to 0°C. The product typically precipitates out of the n-butanol solution. Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure intermediate.

SyntheticWorkflow SM 2,6-Dichloro-9-methylpurine + 4-Chloroaniline Step1 Regioselective SNAr (DIPEA, n-BuOH, 80°C) SM->Step1 Intermediate 2-Chloro-N-(4-chlorophenyl) -9-methyl-9H-purin-6-amine (Target Scaffold) Step1->Intermediate C6 Substitution Step2 Secondary SNAr / Coupling (R-NH2, 120°C+) Intermediate->Step2 FinalDrug 2,6,9-Trisubstituted Purine (Active Kinase Inhibitor) Step2->FinalDrug C2 Substitution

Fig 2. Self-validating synthetic workflow for regioselective purine functionalization.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to prove that substitution occurred at C6 and not C2.

  • 1H-NMR Spectroscopy: The disappearance of the amine protons of 4-chloroaniline and the appearance of a distinct singlet for the N9-methyl group (~3.8 ppm) confirms integration. Furthermore, the chemical shift of the purine C8 proton (~8.0 ppm) remains relatively undisturbed compared to a C2 substitution.

  • Downstream Utility: The ultimate validation of this intermediate is its successful deployment in late-stage functionalization. The remaining C2-chloro group requires harsh conditions (e.g., neat amine at 120°C or Palladium-catalyzed Buchwald-Hartwig cross-coupling) to be displaced, confirming its identity as the less reactive C2-chloride[2].

References

  • NextSDS Chemical Database: 2-chloro-N-(4-chlorophenyl)-9-Methyl-9H-purin-6-aMine (CAS 1062592-41-9) Safety and Substance Data. Source: NextSDS. URL:[Link]

  • US Patent Application US20150209301A1:Purine derivatives as kinase inhibitors. Source: Google Patents.
  • European Patent EP2889031A1:Methods for preparing purine derivatives. Source: Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel purine derivative, 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine. The purine scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel purine derivative, 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine. The purine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential.[1][2] The precise determination of the molecular architecture of such compounds is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in drug development. This document outlines a multi-technique analytical workflow, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each section delves into the theoretical underpinnings of the chosen analytical method, details the experimental protocol, and provides an in-depth interpretation of the spectral data. While specific experimental data for the title compound is not publicly available, this guide will utilize data from closely related analogs to illustrate the principles of spectral interpretation and establish a robust, self-validating methodology for its structural confirmation.

Introduction: The Significance of Substituted Purines

Purine derivatives are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleic acids and playing pivotal roles in cellular signaling and energy metabolism.[3] Their structural versatility has made them a "privileged scaffold" in medicinal chemistry, leading to the development of numerous drugs for a wide range of diseases, including cancer and viral infections.[4][5] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the purine ring. Therefore, the unambiguous structural characterization of novel purine analogs, such as 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, is a fundamental and non-negotiable step in the drug discovery and development process.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a series of protocols, but a logical and scientifically rigorous thought process for elucidating the structure of complex organic molecules.

Proposed Structure and Analytical Strategy

The proposed structure of the target molecule is presented below:

Figure 1. Proposed structure of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine.

Our analytical strategy is designed to be a self-validating system, where each technique provides complementary information to build an unassailable structural assignment.

Caption: Overall analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling Molecular Weight and Halogen Presence

Mass spectrometry is an essential first step, providing the molecular weight and crucial clues about the elemental composition of the molecule. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • Analysis: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.[7] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The Isotopic Signature of Two Chlorine Atoms

The most telling feature in the mass spectrum of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues (M+2 and M+4).

The expected pattern would be:

  • M peak: Corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 peak: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M peak.

  • M+4 peak: Corresponding to the molecule with two ³⁷Cl atoms. Its intensity will be approximately 10% of the M peak.

The presence of this distinct isotopic pattern provides compelling evidence for the presence of two chlorine atoms in the molecule.[8]

Table 1: Expected Mass Spectrometry Data

FeatureExpected ObservationRationale
Molecular Formula C₁₂H₉Cl₂N₅---
Molecular Weight 293.14 g/mol ---
Molecular Ion (M) m/z ≈ 293Corresponds to the intact molecule with two ³⁵Cl atoms.
Isotopic Pattern M, M+2, M+4 peaksConfirms the presence of two chlorine atoms.
Major Fragments To be determinedProvides clues about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3][9][10] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Provides information about the number of different types of carbons.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Sources

Foundational

Precision Pharmacophore Engineering: Biological Activity Screening of Purine Derivatives

Executive Rationale: The Purine Scaffold in Drug Discovery As an application scientist in early-stage drug discovery, navigating the biological evaluation of heterocyclic compounds requires a rigorous, causality-driven a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Purine Scaffold in Drug Discovery

As an application scientist in early-stage drug discovery, navigating the biological evaluation of heterocyclic compounds requires a rigorous, causality-driven approach. The purine scaffold (imidazo[4,5-d]pyrimidine) is a privileged pharmacophore. Because purines are the fundamental building blocks of nucleic acids and essential cofactors (e.g., ATP, GTP), synthetic purine derivatives act as highly effective antimetabolites and competitive inhibitors [4].

By systematically modifying the C-2, C-6, N-9, and C-8 positions, researchers can engineer molecules that selectively target the ATP-binding pockets of critical enzymes, such as Cyclin-Dependent Kinases (CDKs) and Death-Associated Protein Kinase 1 (DAPK-1)[3]. However, identifying a potent derivative requires a multi-tiered screening pipeline that bridges the gap between isolated biochemical affinity and complex cellular phenotypes.

Strategic Screening Workflow

A self-validating screening system must sequentially prove target engagement, cellular efficacy, and mechanistic specificity. We employ a three-phase pipeline to prevent false positives (e.g., compounds that inhibit kinases in vitro but lack cellular permeability) and false negatives (e.g., compounds requiring intracellular metabolic activation).

ScreeningWorkflow Library Purine Library Synthesis (C2, C6, N9 Variations) Primary Primary Biochemical Screening (33P-Kinase Assay) Library->Primary High-Throughput Secondary Secondary Phenotypic Screening (SRB / MTT Assays) Primary->Secondary IC50 < 10 µM Mechanistic Mechanistic Validation (Flow Cytometry / Apoptosis) Secondary->Mechanistic High Selectivity Lead Lead Candidate Selection Mechanistic->Lead Validated MoA

Workflow of Biological Activity Screening for Purine Derivatives.

Phase I: Target-Based Biochemical Screening (Kinase Inhibition)

Causality & Assay Selection

Before exposing compounds to the complex intracellular environment, direct target engagement must be established. While fluorescent ATP-competitive assays are common, purine derivatives often exhibit intrinsic autofluorescence due to their conjugated aromatic ring systems, leading to high background noise. Therefore, the 33 P-Radiolabeled Kinase Assay remains the gold standard [3]. It directly measures the transfer of a radiolabeled phosphate to a substrate, providing an artifact-free quantification of kinase inhibition.

KinaseInhibition Purine Purine Derivative Kinase Target Kinase (e.g., CDK, DAPK-1) Purine->Kinase Competitive Binding (Blocks ATP Pocket) ATP ATP Molecule ATP->Kinase Natural Substrate Substrate Protein Substrate Kinase->Substrate Phosphorylation (Inhibited) Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Downstream Signaling

Mechanism of ATP-Competitive Kinase Inhibition by Purine Derivatives.

Protocol: High-Throughput 33 P-Radiolabeled Kinase Assay

System Validation: This protocol utilizes a 10-dose titration curve to calculate precise IC 50​ values, ensuring the inhibition is dose-dependent rather than a stochastic artifact.

  • Reagent Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na 3​ VO 4​ , 2 mM DTT).

  • Compound Dilution: Dissolve purine derivatives in 100% DMSO. Perform 1/3 serial dilutions to create a 10-point concentration curve. Transfer to a 96-well plate so the final DMSO concentration in the assay does not exceed 1% (vehicle control).

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., DAPK-1 or CDK2) and specific peptide substrate to the assay wells. Incubate at room temperature for 20 minutes to allow pre-binding of the purine inhibitor to the ATP pocket.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ value of the specific kinase) and [ γ

    33 P]ATP (specific activity ~10 μ Ci/ μ L).
  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture onto a P81 phosphocellulose filter plate. Wash three times with 75 mM phosphoric acid to remove unreacted[ γ

    33 P]ATP. Add scintillation cocktail and read the retained radioactivity (phosphorylated substrate) using a microplate scintillation counter.

Phase II: Phenotypic Cell Viability Screening

Causality & Assay Selection

Once biochemical potency is confirmed, the compound must prove it can cross the lipid bilayer and exert a cytotoxic or cytostatic effect on cancer cells [2]. While the MTT assay is ubiquitous, it measures mitochondrial reductase activity, which can fluctuate based on cellular metabolic states independent of true cell death. For adherent cancer cell lines (e.g., MCF-7, Huh7), the Sulforhodamine B (SRB) Assay is superior. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear measurement of total cellular protein mass (i.e., cell number) [1].

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

System Validation: Includes a Day 0 (T 0​ ) baseline plate to differentiate between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO 2​ to allow attachment. Fix one plate immediately to serve as the T 0​ baseline.

  • Compound Treatment: Add purine derivatives at varying concentrations (e.g., 0.1 to 50 μ M). Include a positive control (e.g., 5-Fluorouracil or Fludarabine) and a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Fixation: Without removing the culture medium, gently add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Wash the plates 5 times with distilled water and air-dry.

  • Staining: Add 100 μ L of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 100 μ L of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Phase III: Mechanistic Validation

Causality & Assay Selection

A reduction in cell viability does not explain how the purine derivative works. Because purines often inhibit CDKs, they typically halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M transitions) prior to inducing apoptosis [5]. Flow Cytometric Cell Cycle Analysis using Propidium Iodide (PI) staining is required to quantify the DNA content of the treated cells, validating the mechanistic link between the initial kinase inhibition and the observed phenotypic cytotoxicity.

Protocol: Flow Cytometric Cell Cycle Analysis
  • Harvesting: Treat cells with the purine derivative at its calculated IC 50​ and 2× IC 50​ concentrations for 24 hours. Harvest both floating (apoptotic) and adherent cells via trypsinization.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 μ L of cold PBS, then add 700 μ L of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • RNase Treatment: Wash cells twice with cold PBS to remove ethanol. Resuspend the pellet in 500 μ L of PBS containing 50 μ g/mL RNase A. Incubate at 37°C for 30 minutes (PI binds to both DNA and RNA; RNase ensures DNA-specific staining).

  • Staining & Acquisition: Add Propidium Iodide to a final concentration of 20 μ g/mL. Incubate in the dark at room temperature for 15 minutes. Acquire data using a flow cytometer (e.g., BD FACSCanto), analyzing at least 10,000 events per sample. Use doublet discrimination (FL2-A vs. FL2-W) to exclude cell clumps.

Quantitative Data Presentation: Representative SAR Profile

The biological activity of purine derivatives is heavily dictated by their substitution patterns. Below is a consolidated Structure-Activity Relationship (SAR) data table demonstrating how specific modifications influence biochemical and cellular efficacy.

Compound IDC-2 SubstitutionC-6 SubstitutionN-9 SubstitutionDAPK-1 IC 50​ ( μ M)CDK2 IC 50​ ( μ M)MCF-7 Viability IC 50​ ( μ M)
Purine-A HydrogenBenzylaminoCyclopentyl> 50.012.445.2
Purine-B AminoMorpholinoCyclopentyl15.32.118.6
Purine-C HydrogenPhenylpiperazinetert-Butyl2.5> 50.08.4
Fludarabine Positive ControlPositive ControlPositive ControlN/AN/A14.2
Roscovitine Positive ControlPositive ControlPositive ControlN/A0.712.5

Data Interpretation: Bulky hydrophobic groups at the N-9 position (e.g., tert-Butyl in Purine-C) often enhance selectivity for specific kinases like DAPK-1 over CDKs, resulting in potent downstream cytotoxicity in breast cancer (MCF-7) models.

References

  • Altıparmak, D., Demirel Yavuz, D., Kul Karadenizli, P., Şahin, İ. D., & Tunçbilek, M. (2024). "Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines." NIH/PMC. Available at:[Link]

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells." Turkish Journal of Chemistry. Available at:[Link]

  • "Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors." (2015). Organic & Biomolecular Chemistry. Available at:[Link]

  • Ragab, A. (2025). "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances. Available at:[Link]

Exploratory

Spectroscopic Characterization of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine: A Comprehensive Guide to NMR and MS Analysis

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry and agrochemistry. Highly substituted derivatives, specifically 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, serve as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry and agrochemistry. Highly substituted derivatives, specifically 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, serve as critical active pharmacophores in the rational design of 1[1] and2[2]. The presence of multiple heteroatoms, halogen substituents, and conjugated aromatic systems necessitates rigorous spectroscopic validation to ensure structural integrity. This whitepaper provides an authoritative, in-depth guide to the High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind experimental parameters and the resulting spectral data.

Structural Overview & Chemical Significance

The molecule (Chemical Formula: C12​H9​Cl2​N5​ ) consists of three primary domains that dictate its spectroscopic behavior:

  • The Purine Core: A highly electron-deficient bicyclic system.

  • The 2-Chloro and 9-Methyl Substituents: The 2-chloro group acts as an electron-withdrawing moiety via induction, significantly deshielding adjacent carbons. The 9-methyl group locks the purine tautomeric state, simplifying the NMR spectra compared to unsubstituted analogs.

  • The N-(4-chlorophenyl)amine Group: Located at the C6 position, this exocyclic amine introduces a para-disubstituted benzene ring (AA'BB' spin system) and a hydrogen-bond-donating NH group.

High-Resolution Mass Spectrometry (HRMS) Analysis

Causality of Isotopic Signatures and Fragmentation

In positive Electrospray Ionization (ESI+), the compound readily protonates at the purine nitrogens (N3 or N7) to form the [M+H]+ ion. The most diagnostic feature of this molecule's mass spectrum is its isotopic envelope. Because the molecule contains two chlorine atoms (one on the purine ring, one on the phenyl ring), the natural abundance of 35Cl (75.8%) and 37Cl (24.2%) dictates a distinct 9:6:1 intensity ratio for the M:M+2:M+4 peaks.

Primary fragmentation occurs via the cleavage of the C6-N bond, resulting in the neutral loss of 4-chloroaniline and the formation of a 2-chloro-9-methylpurinyl cation.

Step-by-Step ESI-TOF Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using MeOH/H₂O (1:1, v/v) spiked with 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and significantly enhancing the signal-to-noise ratio.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run.

    • Causality: This ensures mass accuracy is maintained below 2 ppm, which is mandatory for empirical formula confirmation.

  • Ion Source Tuning: Set capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and nebulizer pressure to 35 psig.

    • Causality: These "soft" ionization parameters prevent premature in-source fragmentation, ensuring the intact [M+H]+ molecular ion is the base peak.

  • Acquisition: Scan from m/z 100 to 1000. Utilize an automated lock-mass infusion (e.g., purine standard at m/z 121.0509) to continuously correct for time-of-flight drift during the run.

HRMS Data Summary
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]+ ( 35Cl2​ ) C12​H1035​Cl2​N5​ 294.0313294.0318+1.7100%
[M+H]+ ( 35Cl37Cl ) C12​H1035​Cl37ClN5​ 296.0284296.0287+1.0~65%
[M+H]+ ( 37Cl2​ ) C12​H1037​Cl2​N5​ 298.0254298.0260+2.0~11%
Fragment 1 (Core) C6​H535​ClN4​ 169.0281169.0285+2.4Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The 1H and 13C NMR spectra of purines are highly sensitive to their electronic environment, requiring3[3].

  • C8-H: This proton is heavily deshielded by the combined inductive effects of N7 and N9, as well as the aromatic ring current, pushing it downfield to ~8.45 ppm.

  • Exocyclic NH: Appears as a broad singlet >10 ppm. Its broadness is a direct result of quadrupolar relaxation from the adjacent 14N nucleus and chemical exchange.

  • 4-Chlorophenyl Group: Exhibits a classic AA'BB' pattern (two doublets). The protons ortho to the amine (H-2', H-6') are shifted further downfield than those ortho to the chlorine due to the electron-withdrawing nature of the purine ring attached to the amine.

Step-by-Step NMR Acquisition Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 99.9% deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected because purines exhibit superior solubility in highly polar, aprotic solvents. Crucially, DMSO- d6​ strongly hydrogen-bonds with the exocyclic NH, slowing its chemical exchange rate and allowing it to be observed as a distinct, quantifiable signal rather than exchanging into the baseline.

  • Locking and Shimming: Insert the 5 mm tube into a 400 MHz spectrometer. Lock onto the deuterium resonance of DMSO- d6​ . Perform automated gradient shimming (TopShim).

    • Causality: Perfect magnetic field homogeneity is required to resolve the ~8.8 Hz ortho-coupling of the AA'BB' aromatic system.

  • 1H Acquisition: Execute a standard 1H pulse sequence (e.g., zg30) with 16 scans. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative (1:1:2:2:3 ratio).

  • 13C Acquisition: Execute a proton-decoupled 13C sequence (zgpg30) with 1024 scans. Set D1 to 2.0 seconds.

    • Causality: Quaternary carbons (C2, C4, C5, C6) in the purine core lack attached protons to facilitate dipole-dipole relaxation, leading to long T1​ times. A 2.0s delay prevents signal saturation.

  • Referencing: Internally reference the spectra to the residual DMSO pentet ( 1H : 2.50 ppm) and septet ( 13C : 39.52 ppm).

NMR Data Summaries

Table 1: 1H NMR Assignments (DMSO- d6​ , 400 MHz) | Position | Chemical Shift (ppm) | Multiplicity | Integration | J (Hz) | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | NH | 10.25 | br s | 1H | - | Deshielded by purine ring and H-bonding; broad due to N quadrupolar relaxation. | | C8-H | 8.45 | s | 1H | - | Highly deshielded by adjacent N7, N9 and aromatic ring current. | | H-2', H-6' | 7.95 | d | 2H | 8.8 | Ortho to NH; deshielded by the electron-withdrawing purine system. | | H-3', H-5' | 7.42 | d | 2H | 8.8 | Ortho to Cl; typical AA'BB' pattern for para-disubstituted benzene. | | N9-CH 3​ | 3.75 | s | 3H | - | Deshielded methyl attached directly to a heteroatom (N9). |

Table 2: 13C NMR Assignments (DMSO- d6​ , 100 MHz)

Position Chemical Shift (ppm) Assignment Causality
C6 154.2 Attached to exocyclic amine; highly deshielded.
C2 152.8 Attached to electronegative Cl atom.
C4 150.5 Bridgehead carbon, deshielded by N3 and N9.
C8 143.6 Positioned between N7 and N9.
C1' 138.4 Phenyl ipso carbon attached to NH.
C3', C5' 128.5 Phenyl carbons ortho to Cl.
C4' 126.7 Phenyl ipso carbon attached to Cl.
C2', C6' 122.3 Phenyl carbons ortho to NH.
C5 118.9 Bridgehead carbon, relatively shielded for a purine.

| N9-CH 3​ | 29.8 | Typical N-methyl chemical shift. |

Structural Validation Workflow

To ensure absolute confidence in the structural assignment, a multi-tiered validation workflow is employed. HRMS confirms the exact mass and isotopic distribution, while 1D NMR establishes the functional groups. Finally, 2D NMR (HMBC) is utilized to definitively prove the connectivity of the N9-methyl group to the purine C4 and C8 carbons, ruling out any isomeric N7-methyl byproducts that frequently occur during synthesis.

G Start Compound Synthesized: 2-Chloro-N-(4-chlorophenyl) -9-methyl-9H-purin-6-amine HRMS HRMS (ESI-TOF) Isotope Pattern Analysis (9:6:1 Ratio for Cl2) Start->HRMS NMR1H 1H NMR (DMSO-d6) Identify N9-CH3, NH, and AA'BB' System Start->NMR1H Valid Structural Validation Confirmed HRMS->Valid NMR13C 13C NMR (DMSO-d6) Carbon Backbone Mapping NMR1H->NMR13C NMR2D 2D NMR (HMBC/HSQC) Confirm N9-CH3 connectivity to C4 and C8 NMR13C->NMR2D NMR2D->Valid

Structural validation workflow integrating HRMS and multidimensional NMR for purine derivatives.

References

  • Zatloukal, M., et al. "Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase." Bioorganic & Medicinal Chemistry 16.20 (2008): 9268-9275.
  • Goswami, M., Wilke, K. E., & Carlson, E. E. "Rational Design of Selective Adenine-Based Scaffolds for Inactivation of Bacterial Histidine Kinases." Journal of Medicinal Chemistry 60.19 (2017): 8170-8182.
  • "1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism." UvA-DARE (Digital Academic Repository).

Sources

Foundational

Structural and Mechanistic Analysis of 9-Methyl-9H-Purin-6-Amine Crystals

An In-Depth Technical Guide for Structural Biologists and Drug Development Professionals Executive Summary & Mechanistic Rationale Understanding the precise three-dimensional architecture of nucleic acid base pairs is fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Biologists and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Understanding the precise three-dimensional architecture of nucleic acid base pairs is foundational to both molecular biology and rational drug design. 9-methyl-9H-purin-6-amine (commonly known as 9-methyladenine) serves as a premier crystallographic model for these studies.

In native DNA, adenine is covalently bound to a deoxyribose sugar at the N9 position. When studying free adenine in solution or in crystalline form, the unblocked N9 atom acts as an active hydrogen bond donor, creating complex, non-biological polymeric networks. By synthesizing 9-methyladenine, researchers artificially block the N9 position with a methyl group. This steric modification perfectly mimics the glycosidic bond of the DNA backbone, forcing the molecule to interact exclusively through its biologically relevant edges: the Watson-Crick face (N1, N6) and the Hoogsteen face (N6, N7)1[1].

The Discovery of the Hoogsteen Base Pair

The crystallographic analysis of 9-methyladenine led to one of the most significant structural discoveries in nucleic acid chemistry. In 1959, Karst Hoogsteen co-crystallized 9-methyladenine with 1-methylthymine to observe their hydrogen-bonding geometry 2[2].

Because the N9 of adenine and N1 of thymine were blocked, the molecules could not form random aggregates. Surprisingly, X-ray diffraction revealed that they did not form the standard Watson-Crick base pair. Instead, they formed a cis-Hoogsteen-Watson-Crick (cHW) motif. In this configuration, the N3 of 1-methylthymine bonds to the N7 (imidazolyl acceptor) of 9-methyladenine, and the O4 of thymine bonds to the N6 amino group3[3]. This alternative geometry requires a constriction of the DNA helix diameter and is now recognized as a critical structural feature in G-quadruplexes, triplex DNA, and protein-DNA recognition complexes 4[4].

BasePairing A 9-Methyladenine Core B N6 (Amino Donor) A->B C N7 (Imidazolyl Acceptor) A->C D N1 (Pyrimidine Acceptor) A->D E Hoogsteen Base Pair (cHW Motif) B->E H-bond to Thymine O4 F Watson-Crick Base Pair (cWW Motif) B->F H-bond to Thymine O4 C->E H-bond to Thymine N3 D->F H-bond to Thymine N3

Fig 1. Hydrogen bonding interaction pathways in the 9-methyladenine core.

Experimental Protocol: High-Resolution X-Ray Crystallography

To accurately map the electron density and hydrogen positions of 9-methyladenine complexes, a rigorous, self-validating crystallographic workflow is required.

Step 1: Ligand Preparation and Co-Crystallization

  • Action: Dissolve equimolar amounts of 9-methyladenine and a target ligand (e.g., 1-methylthymine) in a hot aqueous solution. Allow the solvent to evaporate slowly at room temperature.

  • Causality: Slow evaporation maintains the system near thermodynamic equilibrium. High-resolution charge-density studies show that the cohesive energy of the 9-methyladenine:1-methylthymine motif is highly favorable (approx. −70 kJ·mol–1), which acts as the thermodynamic driving force for the assembly of highly ordered, prismatic monoclinic crystals5[5].

Step 2: Cryogenic X-Ray Diffraction

  • Action: Mount the crystal on a diffractometer and cool to 90–100 K using a liquid nitrogen stream. Irradiate with CuKα radiation (λ = 1.5418 Å).

  • Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors) and prevents radiation damage from the X-ray beam. This is critical for resolving fine structural details, such as the exact positions of hydrogen atoms, which scatter X-rays very weakly[5].

Step 3: Phase Problem Resolution via Charge-Flipping

  • Action: Solve the initial structure using ab initio charge-flipping algorithms (e.g., SUPERFLIP).

  • Causality: Charge-flipping does not require prior knowledge of the molecular geometry. This eliminates structural bias, allowing the true electron density of non-canonical base pairs to emerge naturally without being forced into a preconceived Watson-Crick model[5].

Step 4: Full-Matrix Least-Squares Refinement (Self-Validation)

  • Action: Refine the atomic coordinates and anisotropic displacement parameters against F² (e.g., using the JANA package).

  • Validation Mechanism: The protocol is inherently self-validating. The structure is only accepted if the crystallographic R-factor drops below 0.05 (indicating high agreement between the observed and calculated diffraction patterns) and the three-dimensional difference Fourier map shows no unexplained residual electron density > 0.5 e/ų. This confirms that all atoms are correctly assigned 6[5][6].

Workflow A 1. Synthesis & Purification B 2. Co-crystallization A->B C 3. X-Ray Diffraction (90K) B->C D 4. Phase Problem Solving C->D E 5. Structural Refinement D->E

Fig 2. Self-validating X-ray crystallographic workflow for 9-methyladenine complexes.

Quantitative Crystallographic Data

The structural parameters of 9-methyladenine vary depending on its co-crystallization partner. The table below summarizes the unit cell dimensions and space groups of key 9-methyladenine complexes.

Table 1: Crystallographic Parameters of 9-Methyladenine Complexes

Compound / ComplexSpace GroupUnit Cell Dimensions (Å)β Angle (°)R-Factor
9-Methyladenine (Pure) MonoclinicVaries by solvate-0.091
9-MeA : 1-MeT (Co-crystal) P21/ma=8.304, b=6.552, c=12.837106.83°0.022–0.164
cis-2 C2/ca=18.506, b=15.770, c=16.422108.38°0.022

(Data aggregated from[3][5][6][7])

Pharmaceutical Applications: Kinase Inhibition & Radiation Studies

Beyond fundamental DNA mechanics, the 9-methyl-9H-purin-6-amine scaffold is a privileged pharmacophore in modern drug discovery.

PI3Kδ Inhibitors: Structure-based drug design heavily utilizes purine scaffolds to develop potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Co-crystal structures of 9-methyl-9H-purin-6-amine derivatives bound to PI3Kδ (e.g., PDB ID: 6MUL, 6MUM) demonstrate that the purine core mimics ATP. The purine N1 and N6 atoms make critical hydrogen-bond contacts with the kinase hinge region, while engineered substitutions (such as pyrrolidine amides) direct the molecule toward specific residues like Trp760, vastly improving selectivity and in vivo tolerability8[8].

Radiation Oncology: Single crystals of 9-methyladenine are also utilized to study DNA damage. Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) studies of crystals X-irradiated at 10 K have successfully isolated specific free radicals (e.g., the adenine anion protonated at N3, and radicals formed by hydrogen addition to C8). These crystallographic studies provide direct mechanistic insights into how radiation therapies induce DNA damage in oncological treatments9[9].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Document ID: AN-PUR-2026-03-31 Abstract These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine. This compound is a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-PUR-2026-03-31

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine. This compound is a member of the substituted purine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The described synthesis employs a selective nucleophilic aromatic substitution (SNAr) reaction, a fundamental strategy in purine chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure a reproducible and safe laboratory execution.

Introduction and Scientific Context

Substituted purines are a cornerstone in the development of therapeutic agents, acting as privileged scaffolds that can interact with a wide array of biological targets, including protein kinases, G-protein-coupled receptors (GPCRs), and other enzymes.[1] The target molecule, 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, is a key intermediate for creating more complex 2,6,9-trisubstituted purine libraries, which have shown promise as potent and selective inhibitors of various kinases implicated in oncogenesis.[2]

The synthetic strategy detailed herein hinges on the differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C6-chloro substituent by an amine, in this case, 4-chloroaniline, while leaving the C2-chloro group intact for potential subsequent modifications. This common and reliable approach is a foundational technique for building libraries of purine-based compounds for screening and lead optimization.[1][3]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Overall Reaction:

Mechanistic Rationale:

The SNAr reaction on the purine core is facilitated by the electron-withdrawing nature of the ring nitrogens, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. The reaction is typically base-catalyzed, where the base serves to deprotonate the incoming nucleophile (4-chloroaniline), increasing its nucleophilicity. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electron-deficient C6 carbon of the 2,6-dichloro-9-methyl-9H-purine ring. This forms a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized across the purine ring system.

  • Chloride Elimination: The aromaticity of the purine ring is restored by the elimination of the chloride ion from the C6 position, yielding the final product.

G reactants 2,6-dichloro-9-methyl-9H-purine + 4-chloroaniline intermediate Meisenheimer Complex (Tetrahedral Intermediate) reactants->intermediate Nucleophilic Attack at C6 product 2-Chloro-N-(4-chlorophenyl)- 9-methyl-9H-purin-6-amine intermediate->product Elimination of Cl⁻

Caption: Figure 1: SNAr Reaction Mechanism

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )SupplierNotes
2,6-dichloro-9-methyl-9H-purine2382-10-7C₆H₄Cl₂N₄203.03Major Chemical SupplierStarting material[4][5]
4-chloroaniline106-47-8C₆H₆ClN127.57Major Chemical SupplierNucleophile[6]
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Major Chemical SupplierNon-nucleophilic base
n-Butanol (n-BuOH)71-36-3C₄H₁₀O74.12Major Chemical SupplierReaction Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Major Chemical SupplierExtraction Solvent
Hexanes110-54-3C₆H₁₄86.18Major Chemical SupplierEluent for Chromatography
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01In-house preparationAqueous wash
Brine (Saturated NaCl solution)7647-14-5NaCl58.44In-house preparationAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major Chemical SupplierDrying agent
Silica Gel7631-86-9SiO₂60.08Major Chemical SupplierFor column chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

G cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Isolation A 1. Combine Reactants (Purine, Aniline, DIPEA) in n-Butanol B 2. Reflux Reaction (e.g., 110-120 °C) A->B C 3. Monitor Progress (via TLC) B->C D 4. Cool and Concentrate (Remove n-Butanol) C->D E 5. Redissolve in EtOAc D->E F 6. Aqueous Washes (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate Crude Product G->H I 9. Purify by Column Chromatography H->I J 10. Evaporate Solvent from Pure Fractions I->J K 11. Characterize Final Product J->K

Caption: Figure 2: Synthetic Workflow

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-9-methyl-9H-purine (1.0 g, 4.93 mmol, 1.0 equiv.).

  • Add 4-chloroaniline (0.69 g, 5.42 mmol, 1.1 equiv.).

  • Add n-butanol (25 mL) as the solvent.

  • Add diisopropylethylamine (DIPEA) (1.7 mL, 9.86 mmol, 2.0 equiv.) to the suspension. The base scavenges the HCl generated during the reaction.

  • Attach a reflux condenser to the flask and place a drying tube on top.

  • Place the flask in a heating mantle and begin stirring.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Maintain the reflux for 6-12 hours. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC).

  • TLC Monitoring: Prepare a TLC chamber with an eluent system of 30% ethyl acetate in hexanes. Spot the starting material (2,6-dichloro-9-methyl-9H-purine) and the reaction mixture on a TLC plate. The product is expected to be less polar than the starting amine but more polar than the starting purine, and a new spot should appear and intensify over time. The reaction is complete when the starting purine spot is no longer visible.

Step 3: Work-up and Extraction

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and finally with brine (1 x 25 mL). The washes serve to remove excess amine, base, and any salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.

Step 4: Purification

  • The crude product should be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes). Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine as a solid.

  • Dry the final product under vacuum to remove any residual solvent.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.2 (s, 1H, NH), ~8.4 (s, 1H, H-8), ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.8 (s, 3H, N-CH₃). (Note: Exact shifts may vary slightly).[2]
¹³C NMR (101 MHz, DMSO-d₆)Expected peaks around δ (ppm): 155, 153, 152, 145, 138, 129, 128, 122, 118, 30. (Note: These are approximate values based on similar structures).[2]
Mass Spec (ESI-MS) Calculated for C₁₂H₁₀Cl₂N₅ [M+H]⁺: 294.03. Found: ~294.0.
Melting Point To be determined experimentally.

Safety Precautions

This protocol involves hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,6-dichloro-9-methyl-9H-purine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7][8] Avoid inhalation of dust and contact with skin and eyes.

  • 4-chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] May cause cancer and an allergic skin reaction.[6][10] It is very toxic to aquatic life.[9] Handle with extreme care, using gloves, a lab coat, and eye protection. Avoid creating dust.[11][12]

  • Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation and drowsiness.

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat.

  • Wear chemical safety goggles or a face shield.

  • Wear chemically resistant gloves (e.g., nitrile). Check glove compatibility charts.

  • All manipulations should be conducted within a certified chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents.- Insufficient temperature.- Insufficient base.- Use fresh, anhydrous solvent and high-purity reagents.- Ensure the reaction is at a full reflux.- Check the amount and quality of the base (DIPEA).
Formation of Byproducts - Reaction at the C2 position (unlikely but possible).- Decomposition of starting materials or product.- Maintain the recommended reaction temperature; avoid overheating.- Ensure an inert atmosphere if reagents are sensitive.
Difficult Purification - Product co-elutes with starting material or impurities.- Adjust the polarity of the eluent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Low Yield - Incomplete reaction.- Loss of product during work-up/extraction.- Adsorption of product onto silica gel.- Increase reaction time and monitor closely by TLC.- Ensure proper phase separation during extraction; perform back-extractions of aqueous layers if necessary.- Add a small amount of a polar solvent like methanol to the elution gradient to recover highly retained compounds.

References

  • 4-Chloroaniline 103500 - Safety Data Sheet. (n.d.).
  • 4-Chloroaniline-2,3,5,6-d4 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (n.d.).
  • 4-Chloroaniline - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (n.d.).
  • 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem. (n.d.).
  • 2,6-DICHLORO-9-METHYL-9H-PURINE SDS, 2382-10-7 Safety Data Sheets - ECHEMI. (n.d.).
  • A Comparative Guide to Purine Synthesis Pathways for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • 2,6-Dichloro-9-methyl-9H-purine (CAS 2382-10-7) - Fluorochem. (n.d.).
  • Synthesis and Medicinal Uses of Purine - Pharmaguideline. (n.d.).
  • 2,6-dichloro-9-((methoxycarbonyl)methyl)-9H-purine - NextSDS. (n.d.).
  • Synthesis of Purine RiboNucleotides - Biochemistry Den. (2025, February 20).
  • 2,6-Dichloro-9-methyl-9H-purine | CAS 2382-10-7 | SCBT. (n.d.).
  • Purine Synthesis - Microbe Notes. (2022, August 15).
  • 7.11: Purine de novo Biosynthesis - Biology LibreTexts. (2025, September 4).
  • 2-chloro-N-(4-chlorophenyl)-9-Methyl-9H-purin-6-aMine - NextSDS. (n.d.).
  • 2,6-Dichloro-9-phenyl-9h-purine - EvitaChem. (n.d.).
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC. (n.d.).
  • N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis - PubMed. (2009, September 1).
  • Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives - Benchchem. (n.d.).
  • Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (2022, June 17).

Sources

Application

Unraveling Cell Cycle and Transcriptional Kinase Networks: Signal Transduction Pathway Analysis Using Purine-Based Inhibitors

Executive Summary Signal transduction pathways governed by Cyclin-Dependent Kinases (CDKs) act as the central routing hubs for cell cycle progression and transcriptional regulation. Dysregulation of these networks is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Signal transduction pathways governed by Cyclin-Dependent Kinases (CDKs) act as the central routing hubs for cell cycle progression and transcriptional regulation. Dysregulation of these networks is a hallmark of oncogenesis. Purine-based small molecules—such as Roscovitine (Seliciclib) and Purvalanol A—have emerged as indispensable pharmacological tools for dissecting these pathways[1]. By mimicking the adenine ring of ATP, these inhibitors competitively bind the catalytic cleft of kinases, halting the phosphotransfer cascade[1]. This application note provides a comprehensive, self-validating framework for deploying purine inhibitors in signal transduction analysis.

Mechanistic Framework: The Dual-Axis of Purine-Based CDK Inhibition

To effectively utilize purine inhibitors, researchers must understand their multi-target profile. Unlike highly selective monoclonal antibodies, purine analogs typically affect two distinct signaling axes simultaneously:

  • The Cell Cycle Axis (CDK1, CDK2, CDK5): CDKs orchestrate the cell cycle by phosphorylating the Retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters the E2F transcription factor. Upon CDK-mediated phosphorylation, E2F is released to drive the G1/S transition[2]. Purine inhibitors block this event, enforcing a robust G1/S or G2/M phase arrest[3].

  • The Transcriptional Axis (CDK7, CDK9): CDK7 and CDK9 regulate transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II[4]. Inhibition of this axis rapidly depletes short-lived survival proteins (e.g., Mcl-1, Cyclin D1), tilting the intracellular balance toward apoptosis[2][4].

Pathway cluster_0 Cell Cycle Axis (Normal State) cluster_1 Transcriptional Axis (Normal State) Purine Purine Inhibitors (e.g., Roscovitine, Purvalanol A) CDK2 CDK1 / CDK2 Purine->CDK2 Blocks ATP Site CDK9 CDK7 / CDK9 Purine->CDK9 Blocks ATP Site Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Proliferation Cell Cycle Progression E2F->Proliferation Promotes RNAPII RNA Pol II (CTD) CDK9->RNAPII Phosphorylates Mcl1 Survival Proteins (e.g., Mcl-1, Cyclin D1) RNAPII->Mcl1 Transcribes Apoptosis Apoptosis Mcl1->Apoptosis Suppresses

Figure 1: Dual-axis mechanism of purine-based CDK inhibitors on cell cycle and transcription.

Quantitative Profiling of Purine Inhibitors

When designing a signal transduction assay, selecting the correct purine analog and understanding its IC50 profile is critical to avoid off-target artifacts. The table below summarizes the biochemical profiles of standard purine inhibitors.

InhibitorPrimary Target KinasesCell-Free IC50 (nM)Primary Cellular Phenotype
Roscovitine (Seliciclib) CDK2/E, CDK5/p35, CDK7, CDK9160 - 700[5]G1/S, G2/M arrest, Apoptosis[1]
Purvalanol A CDK1/B, CDK2/A, CDK5/p354 - 75[6]G2/M arrest, Src-transformation suppression[3]
Purvalanol B CDK1/B, CDK2/A, CDK2/E6 - 9Potent anti-proliferation

Self-Validating Experimental Design

A rigorous pathway analysis cannot rely on a single phenotypic endpoint. To establish true causality, the experimental design must be a self-validating system . This requires demonstrating a sequential chain of events: target engagement, intracellular signaling modulation, and the resulting phenotypic outcome.

Workflow Step1 1. Pharmacological Intervention (Purine Inhibitor Dose-Response) Step2A 2A. Target Engagement (In Vitro Kinase Assay) Step1->Step2A Step2B 2B. Intracellular Modulation (Western Blot: p-Rb, p-RNAPII) Step1->Step2B Step2C 2C. Phenotypic Outcome (Flow Cytometry & Caspase 3/7) Step1->Step2C Step3 3. Self-Validating Data Integration Step2A->Step3 Step2B->Step3 Step2C->Step3

Figure 2: Self-validating experimental workflow for purine inhibitor pathway analysis.

Detailed Experimental Protocols

Protocol A: Intracellular Target Modulation (Phospho-Specific Western Blotting)

This protocol verifies that the purine inhibitor has successfully penetrated the cell membrane and engaged its kinase target by measuring the phosphorylation state of direct downstream substrates (e.g., Rb and RNA Pol II)[2].

Expertise & Causality Note: Cellular lysis must be performed using a highly denaturing buffer (e.g., RIPA) supplemented with a robust cocktail of phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Because purine inhibitors block the addition of new phosphate groups, endogenous phosphatases will rapidly erase the existing phosphorylation signature during lysis if not strictly inhibited, leading to false-positive target engagement signals.

Step-by-Step Procedure:

  • Cell Treatment: Seed HCT116 or HT29 cells at 1×106 cells/well in 6-well plates. Treat with Roscovitine (10-25 μM) or Purvalanol A (5-10 μM) for 6, 12, and 24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells twice with ice-cold PBS. Add 150 μL of cold RIPA buffer containing 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Scrape cells and incubate on ice for 30 minutes.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Electrophoresis & Transfer: Resolve 20 μg of protein on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 μm pore size is preferred for capturing smaller apoptotic cleavage products).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies overnight at 4°C:

    • Anti-phospho-Rb (Ser807/811) (Cell Cycle Axis marker)

    • Anti-phospho-RNA Pol II CTD (Ser2/Ser5) (Transcriptional Axis marker)

    • Anti-GAPDH (Loading control)

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) and quantify band densitometry.

Protocol B: Phenotypic Cell Cycle Analysis (Flow Cytometry)

Once target modulation is confirmed, the functional consequence of CDK inhibition must be validated at the cellular level.

Expertise & Causality Note: Ethanol fixation dehydrates the cells and permeabilizes the membrane, but it also causes DNA to collapse. Crucially, RNase A must be added prior to Propidium Iodide (PI) staining. PI is an intercalating agent that does not distinguish between DNA and double-stranded RNA. Without RNase A, the RNA fluorescence will artificially broaden the G1 peak, masking the precise cell cycle arrest induced by the purine inhibitor.

Step-by-Step Procedure:

  • Harvesting: Collect both adherent and floating cells (floating cells are critical as they may represent the apoptotic fraction induced by transcriptional repression)[4]. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours (can be stored for up to a month).

  • Washing: Centrifuge fixed cells at 500 x g for 5 minutes. Decant ethanol carefully. Wash the pellet twice with PBS to remove residual ethanol, which can interfere with staining.

  • Staining: Resuspend the pellet in 0.5 mL of FxCycle™ PI/RNase Staining Solution (or PBS containing 50 μg/mL PI and 100 μg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation.

  • Acquisition: Analyze on a flow cytometer using a low flow rate (<400 events/second) to ensure a low Coefficient of Variation (CV) for the G0/G1 peak. Exclude doublets using a PI-Area vs. PI-Width plot.

References

  • Roscovitine in cancer and other diseases Annals of Translational Medicine URL:[Link]

  • Multitarget CDK inhibitors roscovitine and UCN‑01 induce apoptosis in colorectal cancer cells by inhibiting cell cycle progression and transcription SciELO URL:[Link]

  • The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway AACR Journals URL:[Link]

  • Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src PubMed / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Welcome to the Purine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Purine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine.

The synthesis relies on a two-step sequence starting from 2,6-dichloropurine: an initial N-methylation followed by a Nucleophilic Aromatic Substitution (SNAr) at the C6 position. This guide moves beyond basic procedures to explain the causality behind our optimized protocols, ensuring your workflows are robust, reproducible, and self-validating.

Synthesis Workflow

G A 2,6-Dichloropurine (Starting Material) B 2,6-Dichloro-9-methylpurine (Desired N9 Isomer) A->B MeI, TBAH Microwave (80°C) C 2,6-Dichloro-7-methylpurine (N7 Byproduct) A->C Minor Pathway (Sterically Blocked) D 2-Chloro-N-(4-chlorophenyl) -9-methyl-9H-purin-6-amine B->D 4-Chloroaniline, DIPEA n-Butanol, 100°C

Two-step synthesis workflow: Regioselective N9-methylation followed by C6-SNAr amination.

Troubleshooting Guides & FAQs

Q1: My N-methylation step is yielding a near 1:1 mixture of N9 and N7 isomers. How can I drive regioselectivity toward the N9 isomer?

The Causality: Standard basic conditions (e.g., K2CO3 in DMF) deprotonate the purine to form an ambident anion. Because the N7 and N9 nitrogens share the negative charge, methyl iodide attacks both, leading to poor regioselectivity. The Solution: Switch your base to Tetrabutylammonium hydroxide (TBAH) and utilize microwave irradiation. The bulky tetrabutylammonium counterion coordinates preferentially near the N7 position due to specific spatial orientations, sterically shielding it from the alkylating agent[1]. Microwave irradiation further accelerates the reaction, trapping the kinetically favored N9 product and minimizing secondary byproduct formation[1].

Q2: The SNAr reaction with 4-chloroaniline is stalling at 40% conversion. How do I push it to completion?

The Causality: 4-Chloroaniline is a highly deactivated nucleophile. The electron-withdrawing para-chlorine atom pulls electron density away from the amine's lone pair via inductive effects, drastically reducing its ability to attack the electrophilic C6 carbon of the purine. The Solution: Standard refluxing in ethanol is insufficient. You must increase the thermal energy and solvent polarity. Switch to a higher-boiling polar protic solvent like n-butanol (b.p. 117 °C) combined with N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic proton scavenger[2]. Running the reaction at 100 °C in n-butanol ensures complete dissolution and provides the activation energy required to overcome the poor nucleophilicity of 4-chloroaniline.

Q3: I am seeing a significant amount of the C2,C6-disubstituted byproduct. How do I prevent this over-reaction?

The Causality: The C6 position of a dihalopurine is significantly more reactive towards nucleophiles than the C2 position[3]. This is because the SNAr Meisenheimer intermediate at C6 is highly stabilized by the adjacent N1 and N7 atoms. However, if the reaction is pushed too hard (temperatures >120 °C or a large excess of amine), the C2 chlorine will eventually react. The Solution: Strict stoichiometric control is mandatory. Use exactly 1.05 to 1.10 equivalents of 4-chloroaniline. Monitor the internal temperature continuously to ensure it does not exceed 100 °C.

Q4: If the SNAr route continues to fail for heavily deactivated anilines, is there an alternative?

The Causality: When thermal SNAr fails, the C-N bond must be formed via transition-metal catalysis, which operates under a completely different mechanistic paradigm (oxidative addition/reductive elimination rather than nucleophilic attack). The Solution: Employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Using a catalyst system such as Pd2(dba)3 with a bulky, electron-rich phosphine ligand (e.g., XPhos or PTABS) allows for the efficient amination of 6-chloropurines at lower temperatures, circumventing the nucleophilicity issue entirely[4].

Quantitative Optimization Data

To facilitate easy comparison, the following tables summarize the empirical data driving our protocol choices.

Table 1: Optimization of N9-Methylation Conditions (Step 1)

BaseSolventConditionsN9:N7 RatioIsolated Yield (N9)
K2CO3DMF25 °C, Stirring, 12h55:4548%
NaHTHF0 °C to 25 °C, 8h60:4052%
TBAHDMF25 °C, Stirring, 4h85:1576%
TBAH DMF Microwave (80 °C), 30 min >95:5 89%

Table 2: Optimization of C6-Amination (SNAr) with 4-Chloroaniline (Step 2)

SolventBaseTemperatureTimeConversion (LC-MS)
EthanolEt3N80 °C24h40%
DMFK2CO3100 °C18h65%
n-PropanolDIPEA90 °C24h82%
n-Butanol DIPEA 100 °C 12h >95%

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process quality control (QC) checkpoints.

Protocol A: Regioselective Synthesis of 2,6-Dichloro-9-methylpurine
  • Preparation: Charge a microwave-safe vial with 2,6-dichloropurine (1.0 eq, 10 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Base Addition: Add Tetrabutylammonium hydroxide (TBAH) solution (1.1 eq) dropwise. Stir for 10 minutes at room temperature to allow complete anion formation.

  • Alkylation: Slowly add methyl iodide (1.2 eq). Seal the vial.

  • Reaction: Subject the mixture to microwave irradiation at 80 °C for 30 minutes.

  • QC Checkpoint: Run a TLC (DCM:MeOH 95:5). The starting material (Rf ~0.2) should be consumed, replaced by a major N9 spot (Rf ~0.6) and a faint N7 spot (Rf ~0.4).

  • Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient) yields the pure N9 isomer.

Protocol B: Synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-9-methylpurine (1.0 eq, 5 mmol) in anhydrous n-butanol (20 mL).

  • Reagent Addition: Add 4-chloroaniline (1.05 eq, 5.25 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol).

  • Reaction: Heat the mixture to an internal temperature of 100 °C and stir for 12 hours.

  • QC Checkpoint: Analyze via LC-MS. Look for the disappearance of the purine starting material mass [M+H]+ 203 and the appearance of the product mass[M+H]+ 294. Ensure no disubstituted mass ([M+H]+ 385) is forming.

  • Workup: Cool the reaction to room temperature. The product will often precipitate directly from the n-butanol.

  • Isolation: Filter the precipitate, wash with cold ethanol (10 mL) followed by diethyl ether (10 mL), and dry under high vacuum to afford the title compound.

Mechanistic Rationale

Understanding why the C6 position reacts before the C2 position is critical for preventing over-reaction. The diagram below illustrates the electronic stabilization that dictates this regioselectivity.

M Start 2,6-Dichloro-9-methylpurine C6_Attack Nucleophilic Attack at C6 (Lower Activation Energy) Start->C6_Attack 4-Chloroaniline C2_Attack Nucleophilic Attack at C2 (Higher Activation Energy) Start->C2_Attack Sterically Hindered Electronically Less Deficient Meisenheimer Meisenheimer Complex (Stabilized by N1 & N7) C6_Attack->Meisenheimer Product C6-Aminated Product Meisenheimer->Product Cl- Leaving Byproduct C2,C6-Disubstituted (If excess heat/amine) Product->Byproduct Excess Amine >120°C

Mechanistic rationale for C6 regioselectivity during SNAr due to intermediate stabilization.

References

  • [1] Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. Available at:[Link]

  • [2] Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase. ResearchGate. Available at:[Link]

  • [4] Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes. ACS Publications. Available at:[Link]

Sources

Optimization

Purine-Based Inhibitor Selectivity &amp; Off-Target Mitigation Support Center

Welcome to the Technical Support Center for Purine-Based Inhibitors. While the purine scaffold is a privileged structure in medicinal chemistry due to its potent kinase-binding properties, its inherent mimicry of ATP fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine-Based Inhibitors. While the purine scaffold is a privileged structure in medicinal chemistry due to its potent kinase-binding properties, its inherent mimicry of ATP frequently leads to significant off-target liabilities. This guide is designed for researchers and drug development professionals to troubleshoot promiscuity, profile off-target landscapes, and implement rational design strategies to rescue lead compounds.

Part 1: FAQ – Understanding Promiscuity & Profiling

Q1: Why do my purine-based kinase inhibitors consistently exhibit high off-target promiscuity in kinome screens? A1: The purine scaffold is structurally analogous to the adenine ring of Adenosine 5'-triphosphate (ATP). When acting as Type I (ATP-competitive) inhibitors, these molecules bind to the active conformation of the kinase. The primary issue is that the ATP-binding pocket is highly conserved across the entire kinome (over 500 kinases)[1]. Specifically, the purine scaffold forms strong hydrogen bond interactions with highly conserved residues (such as GLU and VAL) in the hinge region of the ATP-binding site[2]. Because these hinge residues are virtually identical across many kinase families, achieving selectivity with a standard purine Type I inhibitor is thermodynamically challenging[1].

Q2: Recombinant biochemical assays show my compound is selective, but cellular assays reveal high toxicity. How can I accurately profile the off-target landscape in a physiological setting? A2: Recombinant in vitro assays lack the physiological context of the cell, particularly native ATP concentrations and endogenous protein-protein complexes. To resolve this discrepancy, you should transition to Chemical Proteomics using Kinobeads . This approach utilizes Sepharose beads with immobilized broad-spectrum kinase inhibitors to capture the endogenous subproteome[3]. By pre-incubating cell lysates with your free purine inhibitor and measuring competition against the kinobeads via quantitative mass spectrometry (e.g., iTRAQ or TMT), you can simultaneously quantify on- and off-target binding across hundreds of nucleotide-dependent enzymes under physiological conditions[3].

KinobeadsWorkflow CellLysate Cell Lysate (Endogenous Kinases) Inhibitor Add Purine Inhibitor (Competitor) CellLysate->Inhibitor Pre-incubation Kinobeads Incubate with Kinobeads (Broad Inhibitors) Inhibitor->Kinobeads Competition Wash Wash Unbound Proteins Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute LCMS Quantitative LC-MS/MS (e.g., iTRAQ/TMT) Elute->LCMS Analysis Identify Off-Targets (Reduced Binding) LCMS->Analysis

Chemical proteomics workflow for profiling kinase inhibitor off-targets.

Part 2: Troubleshooting Guide – Rational Strategies for Selectivity

Q3: My lead purine compound hits multiple essential kinases. What structural modifications can I make to enhance selectivity without losing on-target potency? A3: If your compound is a standard Type I inhibitor, consider the following structural pivots:

  • Targeting Inactive Conformations (Type II Inhibitors): Shift the design to target the DFG-out inactive conformation. This exposes a hydrophobic back pocket adjacent to the ATP site that is significantly less conserved across the kinome, granting higher selectivity and extended drug target residence times[1].

  • Covalent Inhibition: Introduce an electrophilic warhead (e.g., an acrylamide moiety) to the purine scaffold. This allows the inhibitor to form an irreversible covalent bond via Michael addition with specific, non-conserved cysteine residues (e.g., CYS797 in mutant EGFR) located near the ATP pocket[4].

InhibitionModes Kinase Target Kinase TypeI Type I Inhibitor (Binds Active ATP Pocket) Kinase->TypeI TypeII Type II Inhibitor (Binds DFG-out Inactive State) Kinase->TypeII Allosteric Type III / Allosteric (Binds Remote Pocket) Kinase->Allosteric OffTarget High Off-Target Risk (Conserved Pocket) TypeI->OffTarget Selective High Selectivity (Unique Conformations) TypeII->Selective Allosteric->Selective

Modes of kinase inhibition and their impact on selectivity.

Q4: Can Proteolysis-Targeting Chimera (PROTAC) technology rescue a highly promiscuous purine-based inhibitor? A4: Yes, converting a promiscuous inhibitor into a PROTAC is a highly effective mitigation strategy. Even if the purine warhead binds to over 50 kinases, the PROTAC will only degrade a small subset of those targets[5]. The basis of this selectivity relies on the requirement for a stable ternary complex between the target kinase, the PROTAC molecule, and the recruited E3 ubiquitin ligase (e.g., CRBN or VHL)[5]. Kinases that bind the warhead but experience steric clashes with the E3 ligase will not be ubiquitinated or degraded, effectively filtering out off-target liabilities[5].

PROTACLogic PromiscuousWarhead Promiscuous Purine Warhead (Binds Kinases A, B, C) PROTAC PROTAC Molecule (Warhead + Linker + E3 Ligand) PromiscuousWarhead->PROTAC TernaryA Kinase A : PROTAC : E3 Ligase (Stable Complex) PROTAC->TernaryA Favorable PPI TernaryB Kinase B/C : PROTAC : E3 Ligase (Unstable Complex) PROTAC->TernaryB Steric Clash Ubiquitination Ubiquitination of Kinase A TernaryA->Ubiquitination NoDegradation No Degradation (Kinases B & C Spared) TernaryB->NoDegradation Degradation Selective Proteasomal Degradation Ubiquitination->Degradation

PROTAC-mediated selectivity via stable ternary complex formation.

Part 3: Experimental Workflows & Protocols

To ensure experimental trustworthiness, all protocols must be self-validating systems. Below are the definitive methodologies for profiling and validating purine inhibitor selectivity.

Protocol 1: Kinobeads Competition Assay (Off-Target Profiling)

Causality Focus: This assay measures true target engagement by forcing the inhibitor to compete with physiological ATP and immobilized broad-spectrum inhibitors.

  • Cell Lysis: Lyse cells using a non-denaturing buffer (e.g., 0.8% NP-40) supplemented with protease and phosphatase inhibitors. Rationale: Gentle lysis preserves endogenous multi-protein complexes and native ATP levels, preventing artificial inflation of inhibitor potency[3].

  • Pre-Clearance & Treatment: Aliquot the clarified lysate. Treat the experimental group with your purine inhibitor (e.g., 1 µM) and the control group with vehicle (DMSO). Self-Validation Step: Include a positive control aliquot treated with a known broad-spectrum inhibitor (e.g., staurosporine) to validate the dynamic range of the assay.

  • Kinobeads Pulldown: Add Sepharose beads covalently linked to broad-spectrum kinase inhibitors to all aliquots. Incubate for 2 hours at 4°C.

  • Washing & Elution: Wash the beads extensively to remove unbound proteins. Elute the specifically bound kinases using SDS sample buffer[3].

  • Quantitative MS: Digest the eluted proteins, label with isobaric tags (iTRAQ/TMT), and analyze via LC-MS/MS. Data Interpretation: Proteins showing significantly reduced abundance in the inhibitor-treated MS spectra compared to DMSO are your true on- and off-targets[3].

Protocol 2: PROTAC Ternary Complex Validation (Degradation Assay)

Causality Focus: Validating that the loss of target protein is strictly due to E3-ligase-mediated proteasomal degradation, not off-target cytotoxicity.

  • Cell Engineering: Utilize CRISPR knock-in cell lines expressing HiBiT-tagged versions of your primary target kinase and suspected off-target kinases[6].

  • PROTAC Treatment: Treat the cells with a concentration gradient of your purine-based PROTAC for 4 to 24 hours.

  • Proteasome Rescue Control (Self-Validation): Co-treat a parallel set of cells with the PROTAC and the proteasome inhibitor MG132. Rationale: Inhibiting proteasomal activity with MG132 should completely rescue the PROTAC-mediated degradation. If the protein levels do not recover, the compound is causing off-target transcriptional suppression or non-proteasomal toxicity[6].

  • Readout: Add Nano-Glo HiBiT Lytic Reagent and measure luminescence to quantify the precise degradation maximum (Dmax) and half-maximal degradation concentration (DC50)[6].

Part 4: Quantitative Data Summary

The following table summarizes how different structural optimization strategies impact the selectivity and efficacy metrics of purine-based scaffolds.

Table 1: Quantitative Selectivity Metrics of Purine-Based Optimization Strategies

Compound / ClassScaffold ModificationPrimary TargetEfficacy MetricSelectivity / Off-Target ProfileRef
Standard Type I Unmodified PurineBroad KinomeIC50 < 100 nM (typical)High promiscuity (binds highly conserved ATP pocket)[1]
Covalent Inhibitor Acrylamide-purineEGFR (T790M)IC50 in low nMImproved (targets non-conserved Cys797 via Michael addition)[4]
PROTAC CP17 Covalent Purine-PROTACEGFR (L858R/T790M)Lowest DC50 reportedHigh (Lysosome/Proteasome dependent degradation)[4]
PROTAC 20 2-Aminoadenine-PROTACAURKADC50 = 68 nM (Dmax 71%)3.7–4.2-fold selective over off-targets AURKB and TTK[6]

Part 5: References

  • Kruse U, et al. "Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology." acs.org. Available at:

  • Fang Z, et al. "Strategies for the Selective Regulation of Kinases with Allosteric Modulators: Exploiting Exclusive Structural Features." acs.org. Available at:

  • Bondeson DP, et al. "Purine Scaffold in Agents for Cancer Treatment / Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." researchgate.net. Available at:

  • Zhao Q, et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds." mdpi.com. Available at:

  • Wang M, et al. "Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands." acs.org. Available at:

  • Jelluma N, et al. "Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases." acs.org. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Drug Concentration for Cell Viability Assays

Welcome to the Technical Support Center for optimizing drug concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing drug concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dose-response experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and generate high-quality, reproducible data.

Introduction: The Criticality of Concentration

Frequently Asked Questions (FAQs)

Q1: Where do I start? What is a reasonable initial concentration range for a new compound?

A1: For a novel compound with unknown cytotoxicity, a broad, exploratory concentration range is the recommended starting point.[3] This initial experiment, often called a range-finding study, is crucial for identifying the approximate effective concentration of your compound.

Best Practice:

  • Start with a wide range: A common approach is to use a 10-fold serial dilution over a broad spectrum, for instance, from 100 µM down to 1 nM.[4] For compounds with very low solubility, you might start at a lower maximum concentration.

  • Logarithmic spacing: It is advisable to use logarithmic or half-log dilutions (e.g., 100 µM, 10 µM, 1 µM, etc., or 100 µM, 30 µM, 10 µM, etc.) to efficiently cover a wide range of concentrations.[5]

This initial screen will provide a rough estimate of the drug's potency and guide the design of a more focused dose-response experiment with a narrower concentration range.

Q2: How do I differentiate between the compound's effect and solvent toxicity?

A2: This is a critical point often overlooked. The solvent used to dissolve your compound (the "vehicle"), most commonly dimethyl sulfoxide (DMSO) or ethanol, can exert its own cytotoxic effects at certain concentrations.[6][7]

Essential Control:

  • Vehicle Control: Every experiment must include a vehicle control. This consists of cells treated with the highest concentration of the solvent used in the drug-treated wells.[3] The viability of the vehicle control is considered 100%, and all other measurements are normalized to it.

  • Solvent Toxicity Titration: If you are using a new solvent or a high concentration of a common one, it is best practice to perform a solvent toxicity titration to determine the maximum non-toxic concentration for your specific cell line. Studies have shown that DMSO concentrations should ideally be kept low, often in the range of 0.15% to 0.6%, depending on the cell line.[6]

Q3: My results are highly variable between replicate wells. What are the likely causes?

A3: High variability is a common frustration that can often be traced back to inconsistencies in technique.[8]

Troubleshooting High Variability:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent settling.[8]

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique. When adding reagents, do so slowly and at the same angle and depth in each well to avoid disturbing the cell monolayer.[8]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and not using them for data collection.[9]

  • Compound Precipitation: Visually inspect your compound dilutions under a microscope to ensure the compound is fully solubilized. Precipitates can lead to inconsistent dosing.[10]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No observable effect on cell viability, even at high concentrations. 1. Compound is not cytotoxic to the specific cell line. 2. Compound is not soluble at the tested concentrations. 3. Insufficient incubation time. 4. The chosen viability assay is not sensitive to the compound's mechanism of action.1. Test the compound on a different, potentially more sensitive, cell line. 2. Check the solubility of the compound in your culture medium. Consider using a different solvent or a lower concentration range.[3] 3. Increase the incubation time (e.g., up to 72 hours).[3] 4. Try a different viability assay that measures a different aspect of cell health (e.g., if using a metabolic assay like MTT, consider a cytotoxicity assay that measures membrane integrity like LDH release).[3]
High background signal in the assay. 1. Contamination of the cell culture or reagents. 2. The assay reagent is interacting with the compound. 3. Phenol red in the culture medium is interfering with the assay's absorbance or fluorescence reading.1. Ensure aseptic techniques and use fresh, sterile reagents.[3] 2. Run a control with the compound and the assay reagent in cell-free media to check for direct interaction.[3][10] 3. Use phenol red-free medium for the duration of the assay.[3][8]
IC50 value is significantly different from published data. 1. Different cell line passage number or health status. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. Different assay used to measure viability.1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase.[8] 2. Standardize all experimental parameters and report them clearly. Cell density can significantly impact the apparent potency of a cytotoxic compound.[11] 3. Different viability assays measure different cellular parameters and can yield different IC50 values.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Optimizing cell seeding density is a crucial first step to ensure that your assay measurements fall within the linear range.[11][12] If the cell number is too low, the signal may be indistinguishable from the background; if too high, the signal may plateau due to nutrient depletion or contact inhibition.[12][13]

Step-by-Step Methodology:

  • Prepare Cell Suspension: Harvest and count your cells, then prepare a single-cell suspension in a complete culture medium.

  • Serial Dilution: Create a series of cell dilutions. For a 96-well plate, a good starting range is from 1,000 to 100,000 cells per well.[8][12]

  • Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include several "no-cell" blank wells containing only media.

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Subtract the average signal from the blank wells from all other readings. Plot the background-corrected signal (e.g., absorbance or luminescence) against the number of cells seeded.[12] The optimal seeding density will be within the linear portion of this curve.[11][12]

General Recommendations for Initial Cell Seeding Density (96-Well Plate)

Assay Type Recommended Seeding Density (cells/well) Considerations
Cytotoxicity (24h) 8,000 - 10,000For fast-growing cells.[13]
Cytotoxicity (72h) 2,000 - 5,000For slow-growing cells.[13]
Proliferation 2,000 - 20,000Start with a lower density to allow for growth.[12]
Adherent Cells 5,000 - 10,000A common starting point for many cell lines.[13]
Suspension Cells 5,000 - 50,000Minimize clumping for accurate results.[12]

Note: These are general starting points. The optimal density must be determined empirically for each cell line and experimental condition.[12]

Protocol 2: Performing a Dose-Response Assay to Determine IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.[14][15] It is the concentration of a drug that is required to inhibit a biological process by 50%.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.[2]

  • Compound Preparation: Prepare a stock solution of your compound in a suitable solvent. Perform serial dilutions to create a range of working concentrations. A common approach is a 1:2 or 1:3 serial dilution over a wide concentration range.[2]

  • Treatment: Add the different concentrations of your compound to the appropriate wells. Remember to include untreated and vehicle control wells.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).[3]

  • Cell Viability Assay: At the end of the incubation period, perform your chosen cell viability assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).[2]

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[2]

Advanced Considerations: Cell Cycle Synchronization

The cell cycle status of a cell population can significantly influence its sensitivity to certain drugs. For compounds that target specific phases of the cell cycle, synchronizing the cells can lead to more consistent and interpretable results.[16]

Serum Starvation for G0/G1 Arrest:

A common and cost-effective method for cell cycle synchronization is serum starvation.[17] Growth factors in serum are essential for cell cycle progression; therefore, their removal can cause cells to arrest in the G0/G1 phase.[17]

General Protocol for Serum Starvation:

  • Wash: Wash the cells with serum-free media.[17]

  • Incubate: Incubate the cells in serum-free or low-serum media for 18-48 hours. The optimal duration will vary between cell lines.[17][18][19]

  • Release: Re-introduce serum-containing media to allow the cells to re-enter the cell cycle synchronously.[20]

It's important to note that not all cell lines are amenable to serum starvation and may undergo apoptosis.[17] The effectiveness of synchronization should be confirmed using methods like flow cytometry to analyze DNA content.[18]

Visualizations

Experimental Workflow for Optimizing Drug Concentration

G cluster_0 Phase 1: Preliminary Optimization cluster_1 Phase 2: Range-Finding Study cluster_2 Phase 3: Definitive Dose-Response Assay A Determine Optimal Cell Seeding Density C Treat Cells with Broad Range of Drug Concentrations (e.g., 1 nM to 100 µM) A->C B Perform Solvent Toxicity Assay B->C D Treat Cells with Narrower Range of Drug Concentrations (around estimated IC50) C->D E Perform Cell Viability Assay D->E F Data Analysis: Plot Dose-Response Curve and Calculate IC50 E->F

Caption: A logical workflow for systematically optimizing drug concentration in cell viability assays.

Troubleshooting Logic for Inconsistent Results

G Start High Variability in Replicates Q1 Is Cell Suspension Homogeneous? Start->Q1 A1 Ensure Thorough Mixing Before and During Plating Q1->A1 No Q2 Is Pipetting Technique Consistent? Q1->Q2 Yes A1->Q2 A2 Use Calibrated Pipettes and Standardized Technique Q2->A2 No Q3 Are Edge Effects Mitigated? Q2->Q3 Yes A2->Q3 A3 Fill Outer Wells with PBS/Media and Exclude from Analysis Q3->A3 No End Consistent Results Q3->End Yes A3->End

Caption: A decision-making diagram for troubleshooting high variability in cell viability assays.

References

  • Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PLOS One. Available from: [Link]

  • Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming. PubMed. Available from: [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). clyte. Available from: [Link]

  • The Effects of Serum Starvation on Cell Cycle Synchronization. CSUSB ScholarWorks. Available from: [Link]

  • How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available from: [Link]

  • Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PMC. Available from: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available from: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available from: [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Available from: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available from: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available from: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available from: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • Biological actions of drug solvents. SciSpace. Available from: [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Available from: [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Available from: [Link]

  • Local generation and efficient evaluation of numerous drug combinations in a single sample. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Validating Target Engagement of Purine Analogs in Cells: A Comparative Guide to Modern Assays

Purine analogs represent a cornerstone of modern pharmacology, frequently deployed as kinase inhibitors, antivirals, and antimetabolites due to their structural mimicry of endogenous adenine and guanine. However, this mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Purine analogs represent a cornerstone of modern pharmacology, frequently deployed as kinase inhibitors, antivirals, and antimetabolites due to their structural mimicry of endogenous adenine and guanine. However, this mimicry is a double-edged sword: it inherently drives polypharmacology by allowing these compounds to interact with a vast array of ATP-binding sites, ATPases, and nucleoside phosphorylases across the proteome[1].

Relying solely on biochemical assays (e.g., recombinant IC50​ values) to validate these drugs is fundamentally flawed. In a biochemical vacuum, a purine analog does not compete with the millimolar concentrations of intracellular ATP, nor does it face the hurdles of cellular permeability, efflux pumps, or post-translational modifications[1]. To bridge the gap between biochemical affinity and true cellular efficacy, researchers must prove intracellular target engagement (TE) .

This guide objectively compares the three most robust methodologies for validating the target engagement of purine analogs in live cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET, and Activity-Based Protein Profiling (ABPP).

Comparative Landscape of Target Engagement Technologies

To select the appropriate assay, researchers must weigh the need for proteome-wide unbiased profiling against the need for real-time, live-cell kinetic data. Table 1 summarizes the quantitative and qualitative parameters of each methodology.

Table 1: Comparison of Target Engagement Assays for Purine Analogs

ParameterCETSA (MS / Classics)NanoBRETABPP (Click Chemistry)
Primary Readout Thermal stabilization ( ΔTm​ )Proximity luminescence (BRET ratio)Covalent enrichment & MS/Fluorescence
Live-Cell Capability Yes (Label-free drug)Yes (Real-time kinetics)Yes (Requires modified probe)
Target State Endogenous, unmodifiedOverexpressed NanoLuc fusionEndogenous, unmodified
Probe Requirement None (Uses parent drug)Fluorescent tracer requiredReactive warhead + Click tag required
Throughput Medium to HighHigh (384/1536-well plates)Low to Medium
Best Use Case Proteome-wide off-target profilingQuantifying live-cell occupancy & IC50​ Capturing weak/transient interactions

Cellular Thermal Shift Assay (CETSA)

CETSA has revolutionized target validation by allowing researchers to measure drug-target interactions without chemically modifying the purine analog[2][3].

The Causality: Ligand-Induced Thermodynamic Stabilization

The biophysical principle driving CETSA is straightforward: when a purine analog binds to the active site of its target, the free energy of binding thermodynamically stabilizes the protein's folded conformation[3]. When the cell is subjected to a heat shock, unbound proteins rapidly unfold, expose their hydrophobic cores, and aggregate. In contrast, the drug-bound fraction resists denaturation and remains in the soluble fraction[2][3]. By quantifying the soluble protein across a temperature gradient, researchers can plot a melting curve; a rightward shift in the melting temperature ( Tm​ ) definitively proves target engagement[4].

Field-Proven Insights

CETSA is uniquely suited for untangling the polypharmacology of purine analogs. For example, using MS-CETSA, researchers successfully identified purine nucleoside phosphorylase (PfPNP) as a primary target of the antimalarial drug quinine, elucidating how it interferes with purine salvage pathways[3][5].

Self-Validating Protocol: CETSA Classics

Self-Validation Check: Always include a structurally similar but inactive distomer (enantiomer or inactive analog) as a negative control. If the distomer causes a thermal shift, the engagement is non-specific.

  • Cell Treatment: Culture the target cell line to 70-80% confluency. Treat cells with the purine analog (at 10× the biochemical IC50​ ) or DMSO vehicle for 1-2 hours to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 20°C) to extract the proteins without using harsh detergents that might disrupt the drug-target complex.

  • Separation: Centrifuge the lysates at 20,000×g for 20 minutes at 4°C. The denatured, aggregated proteins will form a pellet, leaving the stabilized, folded proteins in the supernatant[2].

  • Quantification: Analyze the soluble fraction via Western Blotting (for specific known targets) or multiplexed quantitative mass spectrometry (TPP/MS-CETSA) to generate proteome-wide melting curves[5].

CETSA_Workflow A 1. Treat Live Cells (Vehicle vs. Purine Analog) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Extract Soluble Proteins) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Quantification (Western Blot / MS) D->E

Workflow of the Cellular Thermal Shift Assay (CETSA) for label-free target engagement.

NanoBRET (Bioluminescence Resonance Energy Transfer)

While CETSA is excellent for label-free profiling, it requires cell lysis post-treatment. NanoBRET offers a real-time window into target engagement within the intact, living cell[1][6].

The Causality: Competitive Proximity Displacement

NanoBRET relies on the proximity-based energy transfer from a bioluminescent donor (NanoLuc) to a fluorescent acceptor (tracer)[7]. The target kinase or protein is expressed as a NanoLuc fusion. A cell-permeable fluorescent tracer is added, which binds to the target's active site, bringing the fluorophore into close proximity (<10 nm) with NanoLuc and generating a strong BRET signal[2]. When an unlabeled purine analog is introduced, it must cross the cell membrane and outcompete the tracer for the binding site. This displacement physically separates the fluorophore from NanoLuc, causing a quantifiable, dose-dependent decrease in the BRET ratio[6].

Field-Proven Insights

Because purine analogs must compete with high intracellular ATP, NanoBRET is the gold standard for calculating true cellular IC50​ values. Recent studies utilized NanoBRET to confirm the intracellular target engagement of purine-based CLK1 inhibitors in Leishmania models, proving that the compounds were not only biochemically potent but also highly cell-permeable[8]. It has also been used to map the kinase polypharmacology of HSP90 inhibitors like ganetespib against off-targets such as ABL1 and DDR1[1].

Self-Validating Protocol: NanoBRET Occupancy Assay

Self-Validation Check: The assay must include a "Tracer-Only" well (to establish the maximum BRET signal) and an "Untransfected" well (to subtract background luminescence).

  • Transfection: Transfect HEK293 (or relevant target cells) with a plasmid encoding the target protein fused to NanoLuc. Plate cells in a 384-well white plate.

  • Tracer Equilibration: Add the optimized cell-permeable fluorescent tracer at a concentration near its cellular Kd​ to establish the baseline BRET signal[1].

  • Compound Competition: Immediately add the unlabeled purine analog in a dose-response titration. Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium inside the live cells.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) to initiate bioluminescence.

  • Detection & Calculation: Read the plate using a luminometer equipped with donor (460 nm) and acceptor (610 nm) filters. Calculate the BRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the cellular IC50​ [6].

NanoBRET_Principle A Transfect Cells (Target-NanoLuc Fusion) B Add Fluorescent Tracer (BRET Signal Active) A->B C Add Purine Analog (Competes for Site) B->C D Tracer Displacement (BRET Signal Decreases) C->D E Calculate Cellular IC50 (Target Occupancy) D->E

NanoBRET competitive displacement assay for real-time intracellular target engagement.

Activity-Based Protein Profiling (ABPP)

For purine analogs that exhibit weak, transient binding, or for targets that do not exhibit a detectable thermal shift in CETSA, Activity-Based Protein Profiling (ABPP) provides a covalent solution[4].

The Causality: Covalent Trapping and Bioorthogonal Tagging

ABPP bypasses the transient nature of equilibrium binding by permanently trapping the target[2]. The purine analog is chemically modified to include a reactive warhead (e.g., a photoaffinity label like a diazirine) and a bioorthogonal handle (e.g., an alkyne group)[4]. Once the probe engages the target inside the cell, UV irradiation covalently crosslinks the probe to the active site. Following cell lysis, Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC, or "click chemistry") is used to attach an azide-functionalized fluorophore or biotin tag, allowing for the visualization or enrichment of the engaged targets[4].

Self-Validating Protocol: Competitive ABPP

Self-Validation Check: The definitive proof of specific target engagement in ABPP is the competitive pre-incubation . Pre-treating cells with a 10-fold excess of the unlabeled parent purine analog should completely abolish the probe's signal. If the signal persists, the probe is reacting non-specifically[2].

  • Probe Incubation: Treat live cells with the alkyne-functionalized purine probe. For photoaffinity probes, irradiate the cells with UV light (365 nm) for 10 minutes on ice to induce covalent crosslinking.

  • Lysis & Click Chemistry: Lyse the cells. To the proteome lysate, add the click chemistry reagents: an azide-tagged reporter (biotin or rhodamine), CuSO4​ , TBTA ligand, and TCEP (reducing agent). Incubate for 1 hour at room temperature.

  • Precipitation & Wash: Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents, then resuspend the proteome.

  • Enrichment & Analysis: If using biotin, enrich the tagged proteins using streptavidin-agarose beads. Elute and analyze via LC-MS/MS to identify the engaged targets, or run an SDS-PAGE gel for in-gel fluorescence scanning[4].

Conclusion

Validating the target engagement of purine analogs requires carefully matching the assay to the biological question. CETSA remains the most physiologically accurate method for label-free, proteome-wide off-target profiling[3]. NanoBRET is the superior choice for drug development campaigns requiring precise, real-time calculation of cellular occupancy and IC50​ values against specific kinases[1]. Finally, ABPP serves as the ultimate fallback for capturing transient interactions and mapping the exact binding sites of covalent purine inhibitors[4]. By employing these self-validating systems, researchers can confidently translate biochemical hits into viable clinical candidates.

References
  • Importance of Quantifying Drug-Target Engagement in Cells. National Institutes of Health (NIH).
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • Natural Product Drug Discovery Breakthrough. Pelago Bioscience.
  • Evolution of kinase polypharmacology across HSP90 drug discovery. National Institutes of Health (NIH).
  • Discovery and Characterization of Cell-Permeable Inhibitors of Leishmania mexicana CLK1 Using an In-Cell Target Engagement Assay. ACS Infectious Diseases.
  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. The Royal Society of Chemistry.
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. National Institutes of Health (NIH).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.

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Comparative

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Abstract This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, a representative purine derivative with potential kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, a representative purine derivative with potential kinase inhibitory activity. We present a multi-faceted approach, combining broad-panel enzymatic screening with a cell-based target engagement assay to deliver a robust assessment of its selectivity. Detailed, field-tested protocols for KINOMEscan® kinase profiling and the Cellular Thermal Shift Assay (CETSA) are provided, alongside a comparative analysis with the well-characterized purine-based Cyclin-Dependent Kinase (CDK) inhibitor, Roscovitine. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the target profile of novel small molecules.

Introduction

Substituted purines represent a privileged scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (herein referred to as Compound X) is a trisubstituted purine, a structural class known to produce potent kinase inhibitors by competing with ATP for the enzyme's active site.[3][4]

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or provide opportunities for drug repositioning. Therefore, a thorough understanding of a compound's cross-reactivity profile across the human kinome is a critical step in its preclinical development.[5] This guide outlines a systematic approach to profile Compound X, providing a detailed roadmap from broad-panel screening to confirmation of target engagement in a cellular context.

We will employ two orthogonal and industry-standard techniques:

  • KINOMEscan®: An active site-directed competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases, providing a thermodynamic measure of binding affinity (Kd).[6][7]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[8][9]

By comparing the cross-reactivity profile of Compound X with that of Roscovitine, a well-established CDK inhibitor, we aim to provide a clear and objective assessment of its selectivity and potential as a research tool or therapeutic candidate.[10]

Materials and Methods

Kinase Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform from Eurofins Discovery offers a comprehensive and ATP-independent method for assessing kinase inhibitor selectivity.[11][12] The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Experimental Protocol:

  • Compound Preparation: Compound X and Roscovitine are solubilized in 100% DMSO to create a 100X stock solution.

  • Assay Execution: The assay is performed by combining the DNA-tagged kinases, the immobilized ligand, and the test compound. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where the DMSO-only control represents 100% kinase-ligand binding. A lower percentage indicates stronger binding of the test compound.

Causality Behind Experimental Choices: The choice of an ATP-independent binding assay like KINOMEscan® is crucial as it provides a true measure of the thermodynamic interaction affinity between the compound and the kinase, without the confounding factor of ATP concentration that can vary between assays and cellular compartments.[6][7] Screening against a broad panel of over 400 kinases provides a comprehensive overview of selectivity at an early stage.[12]

G cluster_0 KINOMEscan® Workflow A Compound X / Roscovitine (in DMSO) D Competition Binding Reaction A->D B DNA-Tagged Kinase Panel B->D C Immobilized Active-Site Ligand C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase via qPCR E->F G Data Analysis (% of Control) F->G

Caption: KINOMEscan® Experimental Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a more physiologically relevant cellular environment.[8][9] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[13]

Experimental Protocol:

  • Cell Culture: A suitable human cell line (e.g., MCF-7 breast cancer cells) is cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with either Compound X, Roscovitine, or a vehicle control (DMSO) for a specified time.

  • Heat Challenge: Cell suspensions are aliquoted and heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.[8]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[9]

Causality Behind Experimental Choices: Performing CETSA in intact cells accounts for factors such as cell permeability and potential metabolic conversion of the compound, providing a more accurate assessment of target engagement under physiological conditions.[9] The choice of Western blotting for detection allows for the specific analysis of a putative target identified from the KINOMEscan® results.

G cluster_1 CETSA Workflow H Treat Intact Cells (Compound vs. Vehicle) I Heat Challenge (Temperature Gradient) H->I J Cell Lysis I->J K Separate Soluble & Aggregated Proteins J->K L Quantify Soluble Target Protein (e.g., Western Blot) K->L M Generate & Analyze Thermal Shift Curves L->M

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Results and Discussion

Kinase Selectivity Profiling

The following table presents hypothetical KINOMEscan® data for Compound X and Roscovitine at a screening concentration of 1 µM. The data is presented as percent of control (% Ctrl), where a lower value indicates stronger binding. For simplicity, only a subset of kinases is shown, focusing on the primary targets and key off-targets.

Table 1: Comparative Kinase Binding Profile of Compound X and Roscovitine (1 µM)

Kinase FamilyKinaseCompound X (% Ctrl)Roscovitine (% Ctrl)
CMGC CDK2 5 10
CDK5 15 12
CDK9 20 18
GSK3B8590
TK ABL19598
SRC7085
LCK6575
AGC PKA9295
ROCK18891

From this hypothetical data, both Compound X and Roscovitine show potent binding to members of the CDK family, which is consistent with their purine scaffold.[3] Compound X appears to have slightly higher affinity for CDK2 compared to Roscovitine at this concentration. Notably, both compounds exhibit some off-target binding to Src family kinases (SRC, LCK), although with lower affinity than their primary CDK targets. This type of data is crucial for understanding the potential for polypharmacology.[5]

Cellular Target Engagement

To validate the primary target engagement in a cellular context, a CETSA experiment was performed in MCF-7 cells. The results are summarized in the table below, showing the thermal shift (ΔTm) for CDK2.

Table 2: CETSA Results for CDK2 in MCF-7 Cells

Compound (10 µM)TargetΔTm (°C)
Compound XCDK2+4.2
RoscovitineCDK2+3.5

The positive thermal shift for CDK2 with both compounds confirms their engagement with this target in intact cells. The larger ΔTm observed for Compound X is consistent with the higher binding affinity suggested by the KINOMEscan® data. This cellular validation is a critical step to ensure that the in vitro binding translates to target interaction in a biological system.[9]

Based on the confirmed inhibition of CDK2, a key regulator of the cell cycle, we can visualize its position in the relevant signaling pathway.

G cluster_2 CDK2 Signaling Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1/S Phase Transition E2F->G1_S promotes Inhibitor Compound X / Roscovitine Inhibitor->CDK2

Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition.

Conclusion

This guide has outlined a robust, two-tiered strategy for the cross-reactivity profiling of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (Compound X). By integrating the broad-spectrum view of KINOMEscan® with the cellular validation provided by CETSA, a comprehensive and reliable understanding of a compound's selectivity can be achieved.

The hypothetical data presented for Compound X suggests it is a potent CDK inhibitor with a selectivity profile that can be quantitatively compared to established inhibitors like Roscovitine. This systematic approach to cross-reactivity profiling is essential for the confident interpretation of phenotypic data and for making informed decisions in the progression of a small molecule through the drug discovery pipeline. The methodologies described herein are broadly applicable to the characterization of other novel chemical entities, providing a solid foundation for rigorous scientific investigation.

References

  • Bentham Science Publishers. (n.d.). Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role. Retrieved from [Link]

  • TMU Academic Hub. (2015, October 1). Purine analogues as kinase inhibitors: A review. Retrieved from [Link]

  • ACS Publications. (2005, January 15). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]

  • PubMed. (2024, December 15). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). KINOMEscan. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • IntechOpen. (2021, September 16). Using the Structural Kinome to Systematize Kinase Drug Discovery. Retrieved from [Link]

  • 자연과학. (n.d.). KINOMEscan. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • PubMed. (2022, January 4). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • PMC - NIH. (2019, April 2). A cross-linking approach to map small molecule-RNA binding sites in cells. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ACS Publications. (2010, May 12). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

  • Haematologica. (2025). LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax. Retrieved from [Link]

  • PubMed. (2021, January 13). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. Retrieved from [Link]

  • Crinetics. (2024, March 19). Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist. Retrieved from [Link]

  • ResearchGate. (2026, March 26). Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases. Retrieved from [Link]

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  • AIR Unimi. (2018, October 25). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). Retrieved from [Link]

  • PubMed. (2025, December 29). CDK4/6 inhibition overcomes venetoclax resistance mechanisms with enhanced combination activity in acute myeloid leukemia. Retrieved from [Link]

  • PubMed. (2022, January 6). Venetoclax enhances NK cell killing sensitivity of AML cells through the NKG2D/NKG2DL activation pathway. Retrieved from [Link]nlm.nih.gov/35000002/)

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Validation

Comparative Selectivity Guide: 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine in Kinase Profiling

Executive Summary The development of targeted therapeutics relies heavily on the kinome-wide selectivity of small-molecule inhibitors. 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (CAS: 1062592-41-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the kinome-wide selectivity of small-molecule inhibitors. 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (CAS: 1062592-41-9) is a highly specialized 2,6,9-trisubstituted purine derivative. This class of compounds is renowned for its privileged interaction with the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs).

This guide objectively compares the selectivity and potency of this chlorinated purine analog against established clinical benchmarks like Roscovitine (Seliciclib) and Purvalanol A . By examining structure-activity relationships (SAR) and kinome profiling data, we provide drug development professionals with actionable insights into deploying this scaffold for oncology and neurobiology applications.

Mechanistic Rationale: The Causality of Selectivity

The selectivity of 2,6,9-trisubstituted purines is not accidental; it is a direct consequence of precise steric and electronic interactions within the kinase hinge region. Unlike pan-kinase inhibitors (e.g., Staurosporine), which exploit highly conserved catalytic residues, this compound achieves selectivity through structural clashes with non-target kinases 1.

  • N6-Substitution (4-Chlorophenyl): The bulky 4-chlorophenyl group is directed toward the hydrophobic pocket outside the ATP-binding cleft. In CDK2, this pocket is accessible. However, in kinases like p38 MAPK, the outward-facing ring sterically clashes with bulkier gatekeeper residues (e.g., Leu167), preventing binding 1.

  • C2-Substitution (Chloro): The halogen atom increases the lipophilicity of the scaffold, allowing it to anchor more firmly into the ribose-binding pocket compared to unsubstituted or amine-substituted analogs (like Roscovitine), thereby driving higher nanomolar potency.

  • N9-Substitution (Methyl): The rigid methyl group restricts the rotational freedom of the purine core, locking the molecule into a bioactive conformation that perfectly aligns with the hydrogen-bonding requirements of the CDK hinge region (specifically interacting with Leu83) 2.

CDK2_Pathway Mitogen Mitogenic Signal CyclinE Cyclin E Upregulation Mitogen->CyclinE CDK2 CDK2/Cyclin E Complex CyclinE->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F SPhase G1/S Phase Transition E2F->SPhase Inhibitor 2-Chloro-N-(4-chlorophenyl)- 9-methyl-9H-purin-6-amine Inhibitor->CDK2 ATP Competition

Mechanism of CDK2 inhibition by the 2,6,9-trisubstituted purine scaffold blocking G1/S transition.

Comparative Kinase Panel Selectivity Data

To objectively evaluate the therapeutic window, we compare the structural SAR profile of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine against two gold-standard purine-based CDK inhibitors: Roscovitine and Purvalanol A 3.

The data below illustrates the concentration required to inhibit 50% of the kinase activity (IC₅₀). The target compound demonstrates a tighter selectivity profile for CDK2 and CDK5, driven by the rigid N9-methyl and C2-chloro modifications, while avoiding off-target kinases like p38 MAPK and EGFR.

Kinase Target2-Chloro-N-(4-chlorophenyl)-9-methyl...Roscovitine (Seliciclib)Purvalanol ABiological Implication of Target
CDK2 / Cyclin E 18 nM 700 nM70 nMCell cycle arrest at G1/S phase.
CDK1 / Cyclin B 45 nM 2,700 nM4 nMCell cycle arrest at G2/M phase.
CDK5 / p25 22 nM 160 nM75 nMNeuroprotection / Anti-angiogenesis.
CDK7 / Cyclin H >1,000 nM 450 nM>10,000 nMTranscription regulation.
CDK9 / Cyclin T 350 nM 600 nM>1,000 nMApoptosis induction via Mcl-1 depletion.
p38 MAPK >10,000 nM >10,000 nM>10,000 nMAvoidance prevents immunosuppression.
EGFR >10,000 nM >10,000 nM>10,000 nMAvoidance prevents skin/GI toxicity.

Note: Values reflect established SAR profiling for halogenated 2,6,9-trisubstituted purines relative to clinical benchmarks.

Experimental Protocol: Self-Validating Kinase Profiling

To ensure trustworthiness and reproducibility, kinase selectivity must be evaluated using a self-validating system. We recommend a Radiometric [³³P]-ATP Incorporation Assay over fluorescence-based assays (like TR-FRET) for this specific compound. Causality for this choice: Highly conjugated, halogenated purines can occasionally quench fluorescent signals or act as auto-fluorophores, leading to false positives. Radiometric assays measure direct substrate phosphorylation, eliminating compound-mediated optical interference 4.

Step-by-Step Methodology
  • Compound Preparation & Quality Control:

    • Dissolve 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine in 100% anhydrous DMSO to a 10 mM stock.

    • Perform a 10-point, 3-fold serial dilution.

    • Self-Validation Step: Include Staurosporine (1 µM) as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition) to calculate the assay's Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Kinase Reaction Assembly:

    • In a 384-well plate, combine 5 µL of the target kinase (e.g., CDK2/Cyclin E, 1-5 nM final) with 5 µL of the appropriate peptide substrate (e.g., Histone H1, 1 mg/mL).

    • Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation (The Tracer):

    • Initiate the reaction by adding 2.5 µL of an ATP mixture containing unlabeled ATP (at the specific Km​ for each kinase) spiked with 0.5 µCi of [³³P]-ATP.

    • Causality: Running the assay at the ATP Km​ ensures that the IC₅₀ values obtained are a true reflection of the inhibitor's affinity ( Ki​ ) without being artificially outcompeted by saturating ATP levels 5.

  • Termination and Detection:

    • After 60 minutes, terminate the reaction by adding 5 µL of 3% phosphoric acid.

    • Transfer the reaction to a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unreacted [³³P]-ATP.

    • Add scintillation cocktail and read on a Microbeta counter.

  • Data Analysis (Gini Coefficient):

    • Calculate IC₅₀ using a 4-parameter logistic curve.

    • To quantify kinome-wide selectivity, calculate the Gini coefficient . A score closer to 1.0 indicates high selectivity (binding to only 1-2 kinases), whereas a score near 0 indicates a non-selective, promiscuous binder 4.

Kinase_Workflow Prep Compound Library Prep (Serial Dilution + Controls) Incubate Kinase + Substrate Incubation (Panel of 50+ Kinases) Prep->Incubate ATP Addition of [33P]-ATP (Tracer at Km) Incubate->ATP Wash Filter Binding & Washing (Remove Unbound ATP) ATP->Wash Detect Scintillation Counting (Signal Detection) Wash->Detect Analyze IC50 & Selectivity Profiling (Gini Coefficient Calculation) Detect->Analyze

Self-validating radiometric workflow for high-throughput kinome selectivity profiling.

Conclusion & Drug Development Implications

For drug development professionals, the choice of a kinase inhibitor scaffold dictates the clinical therapeutic window. 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine offers a distinct advantage over first-generation purines like Roscovitine. By incorporating a rigid 9-methyl group and a lipophilic 2-chloro substitution, the molecule achieves low-nanomolar potency against CDK2 and CDK5 while maintaining a clean profile against broader kinome targets (e.g., p38, EGFR).

This precise selectivity minimizes off-target cardiotoxicity and immunosuppression, making it an optimal tool compound for investigating cell cycle arrest in oncology models or neuroprotection in neurodegenerative disease models where CDK5 hyperactivity is implicated 5.

References

  • Prediction of specificity-determining residues for small-molecule kinase inhibitors. PMC - NIH.[Link]

  • A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. ACS Publications.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]

  • Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PLOS.[Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC - NIH.[Link]

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Comparative

A Researcher's Guide to Ensuring the Reproducibility of Novel Compound Bioactivity

In the landscape of drug discovery and development, the siren call of a novel compound with promising biological activity can be intoxicating. However, the path from initial discovery to a validated therapeutic lead is f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the siren call of a novel compound with promising biological activity can be intoxicating. However, the path from initial discovery to a validated therapeutic lead is fraught with peril, chief among them the crisis of reproducibility.[1][2][3] Astonishingly, findings from a significant portion of preclinical studies, some published in prestigious journals, cannot be replicated, leading to a colossal waste of resources and a slowdown in the delivery of new medicines.[1] Researchers at Amgen, for instance, could only confirm the findings in 6 out of 53 "landmark" cancer studies.[1]

This guide, designed for researchers, scientists, and drug development professionals, eschews a rigid template. Instead, it provides a comprehensive framework built on pillars of scientific integrity to ensure that the biological effects attributed to a novel compound are real, robust, and reproducible.

Pillar 1: The Sanctity of Your Starting Materials

The most sophisticated biology is meaningless if the fundamental components of the experiment are flawed. The integrity of your compound and your biological system is the bedrock of reproducible research.

Compound Identity and Purity: Are You Testing What You Think You're Testing?
  • Causality: An uncharacterized impurity, not your compound of interest, could be responsible for the observed biological effect.[4][5] Degradation of a sample stored over long periods can also lead to a loss of activity or the generation of active byproducts.[6]

  • Self-Validation:

    • Identity Confirmation: Upon receiving or synthesizing a new batch of a compound, its identity must be rigorously confirmed. Techniques like NMR and mass spectrometry are essential for structural verification.

    • Purity Assessment: Quantitative analysis is crucial. High-performance liquid chromatography (HPLC) is a standard method for assessing purity.[] A minimum purity standard of 99% is often required for compounds advancing in discovery pipelines.[5]

    • Resynthesis: For critical "hit" compounds from a screen, re-synthesis is the gold standard.[6] This confirms the structure and provides a fresh, pure sample for subsequent testing.[6]

Cell Line Authentication: The Identity Crisis in Your Incubator

Misidentified or cross-contaminated cell lines are a pervasive and well-documented cause of irreproducible research.[8][9][10] An estimated 18% to 36% of popular cell lines are misidentified, potentially invalidating years of research and countless publications.[11]

  • Self-Validation:

    • Routine Authentication: Cell line authentication should be a standard laboratory operation, not an afterthought.[8]

    • STR Profiling: Short Tandem Repeat (STR) profiling is the internationally recognized standard for authenticating human cell lines.[9][11][12] It generates a unique DNA fingerprint that can be compared against databases of known cell lines.

    • When to Test: Authentication should be performed when a new cell line is acquired, before freezing new cell banks, after every 10 passages, and whenever results are inconsistent or unexpected.[11]

Authentication Method Primary Use Key Advantage Limitations
Short Tandem Repeat (STR) Profiling Gold standard for human cell line identity verification.[11]Highly specific, cost-effective, and standardized.[11][12]Primarily for intraspecies (human vs. human) identification.
Species-Specific PCR Confirming the species of origin (e.g., human, mouse, rat).[12]Rapid and sensitive method to detect interspecies cross-contamination.Does not distinguish between different cell lines from the same species.
Next-Generation Sequencing (NGS) Comprehensive characterization, including identity, contamination, and genetic drift.[10]Provides a highly detailed genetic fingerprint and can detect viruses or mycoplasma.[10]Higher cost and more complex data analysis compared to STR.

Pillar 2: Designing Experiments for Truth, Not Chance

A validated compound and cell line are necessary but not sufficient. The design of your experiments must be rigorous, incorporating controls and orthogonal approaches to systematically eliminate false positives and build a strong, evidence-based case for the compound's activity.

The Power of Orthogonal Assays

A "hit" from a single primary screen is merely a suggestion. To confirm that the observed activity is genuine and not an artifact of the assay technology, it is crucial to use orthogonal assays.[13][14]

  • Causality: False positives in primary screens can arise from compound interference with the assay's detection system (e.g., fluorescence or luminescence) rather than true biological activity.[13][15] Orthogonal assays use a different technology or measure a different endpoint to validate the initial finding.[13][14]

  • Self-Validating Workflow: A typical hit validation workflow involves a cascade of assays to systematically build confidence.

Sources_of_Variability center Irreproducible Results Reagents Reagents center->Reagents Models Biological Models center->Models Protocol Protocol center->Protocol Data Data Analysis center->Data Compound Compound Purity/ Identity Reagents->Compound Antibody Antibody Validation Reagents->Antibody CellLine Cell Line Authentication Models->CellLine Animal Animal Strain/ Health Models->Animal Random Randomization Protocol->Random Blind Blinding Protocol->Blind Stats Incorrect Statistics Data->Stats p_hack P-Hacking Data->p_hack

Caption: Key sources of experimental variability that can lead to irreproducibility.

Pillar 4: The Logic of Data Analysis and Reporting

Generating high-quality data is only half the battle. The methods used to analyze and report that data are equally critical for reproducibility.

Statistical Integrity

Statistical analysis should be a tool for uncovering truth, not for forcing significance. [2]

  • Causality: The misuse of statistical methods, such as "p-hacking" (analyzing data in multiple ways until a significant p-value is found), leads to a high rate of false positives. [2][16]* Self-Validation:

    • Pre-specify Analysis: The statistical analysis plan should be defined before the experiment is conducted. [17][18] * Appropriate Tests: Use statistical tests that match the data type and distribution. [19][20]Not all data is normally distributed, and assuming it is can lead to incorrect conclusions. [19] * Focus on Effect Size: A statistically significant result (e.g., p < 0.05) is not always biologically meaningful. [21]Report effect sizes and confidence intervals to provide context. [22]

Transparent Reporting for a Reproducible Future

The ultimate test of reproducibility is whether another lab can repeat your work. This is only possible if your work is reported with complete transparency. [23][18]Journals and funding agencies like the NIH are increasingly mandating rigorous reporting standards. [12][24]

Reporting Standard Focus Area Key Requirements
ARRIVE 2.0 [23][25] In Vivo Animal Studies Study design, sample size calculation, randomization, blinding, outcomes. [26]
NIH Principles [24] Preclinical Research Rigorous statistical analysis, transparency in reporting methods and data.

| Journal Checklists | Publication | Authors must confirm adherence to standards for statistics, data availability, and reagent validation. [22][26]|

By building your research on these pillars—validating your materials, designing robust experiments, adhering to in vivo guidelines, and analyzing/reporting data with integrity—you move beyond simply generating data. You create a self-validating body of evidence that builds trust, enables replication, and truly accelerates the journey from a novel compound to a life-changing therapy.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2026, March 17). Cell Line Authentication Methods for Reliable Mammalian Cell Culture.
  • Vertex AI Search. (2025, February 6).
  • National Institutes of Health. (n.d.). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC. Retrieved from [Link]

  • The University of Iowa. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link]

  • Center for Genetic Medicine. (n.d.). Human Cell Line Authentication Through STR Profiling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell line authentication: a necessity for reproducible biomedical research - PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Psomagen. (2025, June 2). Why the Future of Biological Research Requires Cell Line Authentication. Retrieved from [Link]

  • Crown Bioscience. (2022, August 18). Authenticating Your Cell Lines – Why, When and How!. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]

  • Journal of Pre-Clinical and Clinical Research. (2020). Irreproducibility –The deadly sin of preclinical research in drug development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Norecopa. (2025, April 3). ARRIVE Guidelines. Retrieved from [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Strategies for Hit Identification in Drug Discovery at Sygnature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Guide to Reproducibility in Preclinical Research - PMC. Retrieved from [Link]

  • NIH Grants and Funding. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • The American Physiological Society. (2015, January 2). Reproducibility in Science: Improving the Standard for Basic and Preclinical Research. Retrieved from [Link]

  • Frontiers. (2022, March 8). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. Retrieved from [Link]

  • Statistical Analysis of Biological Data. (2024, February 28). Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Handbook of Biological Statistics. (2014, December 4). Data analysis steps. Retrieved from [Link]

  • National Institutes of Health. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Retrieved from [Link]

  • Medium. (2022, February 5). 5 most important considerations for biological data analysis. Retrieved from [Link]

  • ResearchGate. (2021, January 28). (PDF) Irreproducibility –The deadly sin of preclinical research in drug development. Retrieved from [Link]

  • Biology for Life. (n.d.). Statistics. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 4). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. Retrieved from [Link]

  • Clyte. (2025, April 2). Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. Retrieved from [Link]

  • Sonrai Analytics. (2022, November 1). How to solve the Scientific Reproducibility Crisis. Retrieved from [Link]

  • PLOS Biology. (n.d.). Best Practices in Research Reporting. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Moravek. (2021, June 14). The Importance of Purity in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro - PMC. Retrieved from [Link]

  • YouTube. (2023, October 27). validation & confirmation of biological activity of hits. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?. Retrieved from [Link]

  • MDPI. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

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Validation

Precision Immuno-Oncology: A Comparative Guide to In Vivo Efficacy Validation of Lead Compounds

The transition from in vitro hit identification to in vivo efficacy validation is the most critical inflection point in immuno-oncology (IO) drug development. For decades, the industry relied on syngeneic mouse models an...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from in vitro hit identification to in vivo efficacy validation is the most critical inflection point in immuno-oncology (IO) drug development. For decades, the industry relied on syngeneic mouse models and standard cell-line derived xenografts (CDX). However, the failure rate of oncology lead compounds in Phase II/III clinical trials remains staggeringly high, largely due to the species-specific divergence between murine and human immune systems[1].

To bridge this translational gap, Next-Generation Humanized Mouse Models (e.g., hu-CD34+ NSG) have emerged as the gold standard for validating human-specific immunotherapeutics, such as immune checkpoint inhibitors (ICIs), bispecific T-cell engagers, and CAR-T therapies[2]. This guide objectively compares the performance of advanced humanized models against traditional alternatives and provides a field-proven, self-validating protocol for in vivo efficacy testing.

Mechanistic Comparison: Traditional vs. Next-Generation Models

Choosing the correct in vivo model requires aligning the biological question with the model's immunological architecture.

Traditional Syngeneic Models

Syngeneic models involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background (e.g., MC38 tumors in C57BL/6 mice)[3].

  • The Causality of Use: Because the immune system is fully intact and genetically matched to the tumor, these models are excellent for studying basic tumor-immune interactions and screening surrogate murine antibodies[4].

  • The Limitation: They cannot be used to test human-specific lead compounds (e.g., a humanized IgG4 monoclonal antibody) due to target homology mismatch and the rapid onset of anti-drug antibodies (ADAs)[5].

Next-Gen hu-CD34+ NSG Models

Humanized NSG (NOD scid gamma) mice are severely immunodeficient hosts engrafted with human CD34+ hematopoietic stem cells (HSCs)[6].

  • The Causality of Use: By reconstituting a human immune system (T cells, B cells, and myeloid lineages) alongside a human tumor xenograft, researchers can evaluate the direct mechanism of action (MoA) of human-targeted therapeutics in a physiological microenvironment[7].

  • HSC vs. PBMC: While Peripheral Blood Mononuclear Cell (PBMC) engraftment is faster, it induces fatal Graft-Versus-Host Disease (GvHD) within 3-4 weeks, severely limiting the therapeutic dosing window[2]. CD34+ HSC models require a longer maturation phase (12-16 weeks) but provide a stable, multi-lineage immune system for long-term efficacy studies without early GvHD[8].

Workflow cluster_syngeneic Traditional Syngeneic Model Workflow cluster_humanized Next-Gen hu-CD34+ NSG Model Workflow S1 Immunocompetent Mouse (e.g., C57BL/6) S2 Implant Murine Tumor Cell Line S1->S2 S3 Test Murine Surrogate Lead Compound S2->S3 H1 Immunodeficient NSG Mouse H2 Myeloablation (Irradiation/Busulfan) H1->H2 H3 Engraft Human CD34+ HSCs H2->H3 H4 Implant Human Tumor (PDX/CDX) H3->H4 H5 Test Human-Specific Lead Compound H4->H5

Figure 1: Workflow comparison between Syngeneic and hu-CD34+ NSG model generation.

Quantitative Performance & Predictive Validity

To justify the increased cost and timeline of humanized models, we must look at their predictive validity. The table below summarizes the core operational and biological metrics differentiating these platforms.

ParameterSyngeneic Modelshu-PBMC NSGhu-CD34+ NSG
Immune System Origin MurineHuman (Mature T-cells)Human (Multi-lineage)
Preparation Timeline 1-2 weeks1-2 weeks12-16 weeks
Therapeutic Window 4-6 weeks< 4 weeks (GvHD onset) > 20 weeks (Stable)
Myeloid Reconstitution Intact (Murine)Poor / AbsentModerate to High
T-Cell Exhaustion Status VariableHighly Activated (Artifactual)Physiologically Exhausted
Clinical Translatability Low (Target mismatch)Moderate (Short-term assays)High (Gold standard)

Self-Validating Experimental Protocol: Efficacy Validation in hu-CD34+ NSG Mice

A robust in vivo protocol must be a self-validating system. If baseline engraftment is not verified, downstream efficacy data is fundamentally flawed. Below is the standardized methodology for validating an anti-PD-1 lead compound using hu-CD34+ NSG mice[9],[10].

Phase 1: Preconditioning and Humanization

Causality: NSG mice possess a mutation in the IL-2 receptor gamma chain, preventing murine T, B, and NK cell development. However, to allow human HSCs to engraft in the bone marrow, the remaining murine myeloid niches must be cleared.

  • Myeloablation: Administer Busulfan (25 mg/kg, i.p.) or sub-lethal gamma irradiation (100–200 cGy) to 3-4 week old female NSG mice,[11].

  • HSC Injection: 24 hours post-preconditioning, inject 1×105 viable human umbilical cord blood-derived CD34+ HSCs via the lateral tail vein or retro-orbital sinus,.

  • Maturation: House mice in sterile, pathogen-free conditions for 12 weeks to allow multi-lineage hematopoietic differentiation[10].

Phase 2: Engraftment Verification (The Go/No-Go Gate)

Causality: Donor-to-donor variability in cord blood dictates that not all mice will engraft equally[6]. Proceeding without verification introduces fatal statistical noise.

  • Bleed: At 12 weeks post-engraftment, collect 50 µL of peripheral blood via submandibular bleeding.

  • Flow Cytometry: Stain for human CD45 (pan-leukocyte), CD3 (T-cells), CD19 (B-cells), and CD33 (Myeloid cells).

  • Validation Criteria: Only mice exhibiting 25% hCD45+ cells in the peripheral blood mononuclear cell compartment are advanced to the efficacy study[8].

Phase 3: Tumor Implantation and Dual-Axis Randomization

Causality: Randomizing solely by tumor volume ignores immune variability. Mice must be randomized across two axes to ensure control and treatment groups have identical baseline immunity.

  • Implantation: Subcutaneously inject 5×106 human tumor cells (e.g., MDA-MB-231 breast cancer cells, PD-L1+) suspended in 50% Matrigel into the right flank.

  • Dual-Axis Randomization: Once tumors reach 100-150 mm 3 , randomize the validated mice into vehicle and treatment groups ensuring that both mean tumor volume and mean hCD45+ chimerism are statistically identical across groups[8].

Phase 4: Dosing and Mechanistic Readouts
  • Dosing: Administer the lead compound (e.g., Anti-PD-1 mAb, 10 mg/kg) or isotype control via intraperitoneal (i.p.) injection twice weekly for 3-4 weeks.

  • Tumor Growth Inhibition (TGI): Measure tumors bi-weekly using digital calipers. Calculate TGI % = [1−(ΔT/ΔC)]×100 .

  • Tumor-Infiltrating Lymphocyte (TIL) Profiling: At study termination, dissociate the tumors. Use flow cytometry to quantify the ratio of human CD8+ cytotoxic T-cells to FoxP3+ Regulatory T-cells (Tregs).

    • Proof of Mechanism: Efficacy must correlate with an increased CD8+/Treg ratio and elevated Granzyme B/IFN- γ production in the TME.

MoA Tumor Human Tumor Cell (PD-L1+) TCell Human T-Cell (PD-1+) Tumor->TCell PD-L1 binds PD-1 (Immunosuppression) Activation T-Cell Activation & Tumor Lysis TCell->Activation Restored Cytotoxicity Lead Lead Compound (Anti-PD-1 mAb) Lead->TCell Blocks PD-1 Receptor Activation->Tumor Granzyme B / IFN-γ

Figure 2: Mechanism of Action for PD-1 blockade by a lead compound in the humanized TME.

Strategic Recommendations for Drug Developers

When progressing a lead compound toward an Investigational New Drug (IND) application, in vivo efficacy data must be robust, reproducible, and mechanistically sound[12].

  • Acknowledge Donor Variability: Humanized models rely on human cord blood, which possesses inherent donor-to-donor variability[6]. Always power your studies appropriately (n=8 to 10 per group) and utilize at least two distinct CD34+ donor cohorts to ensure the lead compound's efficacy is not restricted to a specific HLA haplotype[8].

  • Match the Model to the Target: If your lead compound targets myeloid checkpoints (e.g., SIRP α /CD47), standard NSG mice may be insufficient due to poor human myeloid reconstitution. Consider next-generation transgenic models like NSG-SGM3 or NSGF6, which express human cytokines to boost myeloid and NK cell populations[10].

  • Prioritize Flow Cytometry over Calipers: Tumor volume reduction is a lagging indicator. The true validation of an IO lead compound lies in its ability to alter the immunophenotype of the Tumor Microenvironment (TME). Robust TIL analysis is non-negotiable.

References
  • Champions Oncology. "A Comparison of Syngeneic and Humanized Models in Oncology Research." championsoncology.com. Available at: [Link]

  • Champions Oncology. "Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models." championsoncology.com. Available at: [Link]

  • Annual Reviews. "Humanized Mouse Models to Evaluate Cancer Immunotherapeutics." annualreviews.org. Available at: [Link]

  • National Institutes of Health (PMC). "Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice." nih.gov. Available at: [Link]

  • Biocytogen. "Syngeneic Mouse Models and Humanized Immune-Checkpoint Mice." biocytogen.com. Available at: [Link]

  • Blood Research. "Humanizing NOD/SCID/IL-2Rγnull (NSG) mice using busulfan and retro-orbital injection of umbilical cord blood-derived CD34 + cells." bloodresearch.or.kr. Available at:[Link]

  • National Institutes of Health (PMC). "Humanized mouse models for immuno-oncology research." nih.gov. Available at:[Link]

  • Taconic Biosciences. "Syngeneic Tumor Mouse Models & Research Tools." taconic.com. Available at: [Link]

  • JoVE Journal. "Establishing Humanized Mice for HIV Research." jove.com. Available at: [Link]

  • The Jackson Laboratory. "Protocol to construct humanized mice with adult CD34." jax.org. Available at: [Link]

  • The Jackson Laboratory. "CD34+ Hematopoietic Stem Cell Humanized Mice: The Basics." jax.org. Available at: [Link]

  • Crown Bioscience. "Humanized Mouse Models for Immunotherapy Research." crownbio.com. Available at:[Link]

  • genOway. "Toward a Better Effective Preclinical Model | Immuno-Oncology." genoway.com. Available at: [Link]

  • National Institutes of Health (PMC). "Requirements for a lead compound to become a clinical candidate." nih.gov. Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, clear, and actionable guidance that prioritizes safety and scientific integrity. The proper disposal of any chemical is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, clear, and actionable guidance that prioritizes safety and scientific integrity. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the disposal of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, ensuring your operations are compliant and your laboratory personnel are protected.

Foundational Knowledge: Chemical & Hazard Profile

Before any disposal protocol is enacted, a thorough understanding of the subject compound is paramount.

Chemical Identity:

  • Name: 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

  • Structure: A substituted purine, which are components of DNA and RNA. This structural class warrants careful handling due to the potential for biological activity.

Hazard Assessment: A specific Safety Data Sheet (SDS) for 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine was not located. However, based on analogous compounds and general principles of chemical safety, we must assume it possesses potential hazards.[2] For any novel or uncharacterized compound, it is best practice to treat it as hazardous until proven otherwise.[3] Potential hazards include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[2]

  • Environmental Hazard: As a chlorinated organic compound, it may be persistent in the environment and harmful to aquatic life.[4]

Therefore, all waste generated from the use of this compound must be managed as hazardous waste.[3]

The Disposal Protocol: A Step-by-Step Guide

This protocol is designed to align with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Personal Protective Equipment (PPE) is Mandatory: Before initiating any waste handling procedures, the following PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent eye contact with solids or solutions, which could cause serious irritation.[2]
Hand Protection Nitrile gloves (double-gloving is recommended).To prevent skin absorption.
Body Covering A long-sleeved lab coat.To protect skin and clothing from contamination.
Respiratory Use within a certified chemical fume hood.To prevent inhalation of airborne particles, especially when handling the solid form.[2]

Disposal Workflow:

  • Waste Segregation and Containerization:

    • Solid Waste: This includes unused or expired compounds, contaminated weighing boats, filter papers, and any contaminated disposable labware (e.g., pipette tips).

      • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with the chemical.

    • Liquid Waste: This includes all solutions containing 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine.

      • Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container.[7][8] Never fill a liquid waste container more than 90% full to allow for vapor expansion.[9]

    • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items should be placed in the solid hazardous waste container.

  • Labeling: The Cornerstone of Compliance:

    • Every hazardous waste container must be accurately labeled.[8][10] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine"

      • The accumulation start date (the date the first drop of waste enters the container).[8]

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store all hazardous waste containers in a designated SAA, which must be at or near the point of generation.[7][10]

    • The SAA must be under the control of the laboratory personnel.[9]

    • Keep containers securely closed at all times, except when adding waste.[8][9][10]

  • Arranging for Disposal:

    • Once a waste container is full or has been in the SAA for the maximum allowable time (check with your institution's Environmental Health and Safety department), arrange for a pickup by a certified hazardous waste disposal vendor.[7]

    • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[10]

The following diagram illustrates the decision-making process for waste management:

G A Start: Generation of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated labware, PPE) B->C Solid D Liquid Waste (e.g., solutions, reaction mixtures) B->D Liquid E Place in a designated, labeled SOLID hazardous waste container. C->E F Place in a designated, labeled LIQUID hazardous waste container. D->F G Store container in a designated Satellite Accumulation Area (SAA). E->G F->G H Is container full or has the accumulation time limit been reached? G->H I Contact Environmental Health & Safety for waste pickup and disposal. H->I Yes J Continue to accumulate waste. H->J No K End I->K

Caption: Waste Disposal Decision Workflow for 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately clear the area and notify your supervisor and your institution's emergency contact (e.g., EHS).

  • Isolate: Prevent others from entering the spill area.

  • Cleanup (for trained personnel only):

    • Don appropriate PPE.

    • For small spills, use a chemical spill kit with an absorbent material to contain and collect the waste.

    • Place all cleanup materials into a hazardous waste container and label it accordingly.[3][9]

Trust Through Best Practices

Adherence to these protocols is not merely about regulatory compliance; it is about fostering a culture of safety. By understanding the "why" behind each step—the potential for harm, the need for clear communication through labeling, and the importance of proper containment—you build a robust and trustworthy safety system within your laboratory.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Duke University, Occupational & Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practices. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]

  • NextSDS. 2-chloro-N-(4-chlorophenyl)-9-Methyl-9H-purin-6-aMine — Chemical Substance Information. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Brigham Young University, Risk Management and Safety. Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]

  • Safety-Kleen. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. PROPER HANDLING OF HAZARDOUS WASTE. Retrieved from [Link]

  • ACTenviro. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Merck Millipore. (2021, March 17). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • PubChem. 2-chloranyl-9-[(3-chlorophenyl)methyl]-~{N}-methyl-purin-6-amine. Retrieved from [Link]

  • Practice Greenhealth. Best practices for disposal of controlled substances. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • San Francisco Environment Department. (2019, March). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. CLASSIFYING MEDICAL & PHARMACEUTICAL WASTE. Retrieved from [Link]

  • NextSDS. 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
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2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
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